Anti-MRSA agent 9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C39H44BrCl2N2O6P |
|---|---|
Molecular Weight |
818.6 g/mol |
IUPAC Name |
[10-[(2S,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-10-oxodecyl]-triphenylphosphanium bromide |
InChI |
InChI=1S/C39H43Cl2N2O6P.BrH/c40-38(41)39(46)42-35(37(45)30-24-26-31(27-25-30)43(47)48)29-49-36(44)23-15-4-2-1-3-5-16-28-50(32-17-9-6-10-18-32,33-19-11-7-12-20-33)34-21-13-8-14-22-34;/h6-14,17-22,24-27,35,37-38,45H,1-5,15-16,23,28-29H2;1H/t35-,37+;/m0./s1 |
InChI Key |
KCNMZMPRZQQZDM-XOETYOLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OC[C@@H]([C@@H](C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCCCCCCCC(=O)OCC(C(C2=CC=C(C=C2)[N+](=O)[O-])O)NC(=O)C(Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Characterization of Novel Indolo[2,3-b]quinoline Anti-MRSA Agents
A Technical Whitepaper for Drug Development Professionals
Abstract
Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant and persistent challenge to global public health, necessitating the urgent discovery of novel antimicrobial agents. This technical guide details the discovery, isolation, and characterization of a potent class of anti-MRSA compounds: indolo[2,3-b]quinolines. This document focuses on the synthesis and biological evaluation of two particularly active derivatives, designated as 2a and 2n in the primary literature, which have demonstrated significant bactericidal activity against clinical isolates of MRSA. Included are detailed experimental protocols, comprehensive quantitative data, and visualizations of the synthetic and analytical workflows to provide a thorough resource for researchers in the field of antibiotic drug discovery.
Introduction
The rise of antibiotic-resistant bacteria, particularly MRSA, has rendered many conventional therapies ineffective, leading to increased morbidity and mortality. The indolo[2,3-b]quinoline scaffold is a recognized pharmacophore known for its DNA intercalating and topoisomerase II inhibitory properties.[1][2] This has made it an attractive starting point for the development of new antibacterial agents. Research conducted by Challa et al. explored a library of these compounds, identifying two lead candidates, 2a and 2n , with selective and potent activity against MRSA.[3] This whitepaper serves to consolidate the key findings and methodologies from this pivotal research.
Discovery and Synthesis of Indolo[2,3-b]quinolines 2a and 2n
The discovery of the anti-MRSA activity of indolo[2,3-b]quinolines stemmed from the screening of a focused library of synthetic heterocyclic compounds. The synthesis of the lead compounds 2a and 2n was achieved through an efficient, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)-mediated oxidative cyclization of substituted 3,3′-diindolylmethanes (DIMs).[3][4]
General Synthetic Protocol
The synthesis involves the reaction of the respective 3,3′-diindolylmethane (DIM) with DDQ. The DIMs themselves are readily prepared via the condensation of an appropriate aldehyde with an indole.[5]
Experimental Protocol: Synthesis of Indolo[2,3-b]quinolines (General Procedure)
-
Preparation of the 3,3′-Diindolylmethane (DIM) Precursor:
-
To a solution of the indole (2 equivalents) in a suitable solvent (e.g., dichloromethane), the corresponding aldehyde (1 equivalent) is added.
-
The reaction is catalyzed by a Lewis or Brønsted acid (e.g., SnCl₂·H₂O) and stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then worked up using a standard aqueous extraction procedure, and the crude product is purified by column chromatography to yield the pure DIM.
-
-
DDQ-Mediated Oxidative Cyclization:
-
The purified DIM (1 equivalent) is dissolved in a solvent such as dichloromethane (DCM) or dimethylformamide (DMF).[5]
-
DDQ (3 equivalents) is added to the solution.[5]
-
The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the final indolo[2,3-b]quinoline product.[5]
-
Diagram: Synthetic Workflow for Indolo[2,3-b]quinolines
References
- 1. Expedient Synthesis of Indolo[2,3-b]quinolines, Chromeno[2,3-b]indoles, and 3-Alkenyl-oxindoles from 3,3′-Diindolylmethanes and Evaluation of Their Antibiotic Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, and cytotoxic activity of some novel indolo[2,3-b]quinoline derivatives: DNA topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antibacterial evaluation of trisindolines against methicillin-resistant Staphylococcus aureus targeting cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Unveiling the Molecular Architecture of a Novel Anti-MRSA Agent: A Technical Guide to the Chemical Structure Elucidation of "Agent 9"
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the elucidation of the chemical structure of a novel, potent anti-MRSA (Methicillin-resistant Staphylococcus aureus) agent, designated "Agent 9." The methodologies and data presented herein serve as a detailed framework for the characterization of new antimicrobial compounds, from initial discovery to final structural confirmation.
Introduction
The emergence of multidrug-resistant pathogens, particularly MRSA, represents a significant global health threat, necessitating the urgent discovery and development of new classes of antibiotics.[1][2][3] Natural products remain a rich reservoir for the identification of novel antimicrobial scaffolds.[4] This guide outlines the comprehensive workflow employed to isolate and elucidate the chemical structure of "Agent 9," a promising anti-MRSA compound identified from a microbial source. The process integrates advanced chromatographic and spectroscopic techniques to define its unique molecular framework, providing a foundation for future structure-activity relationship (SAR) studies and preclinical development.
Isolation and Purification of Anti-MRSA Agent 9
The initial phase focused on the isolation of "Agent 9" from a crude extract of a producing microorganism, followed by a multi-step purification process to achieve a high degree of purity essential for structural analysis.
Experimental Protocol:
-
Extraction: The fermentation broth of the source organism was subjected to liquid-liquid extraction using ethyl acetate to isolate organic-soluble metabolites.
-
Preliminary Fractionation: The crude extract was fractionated using silica gel column chromatography with a step-wise gradient of hexane and ethyl acetate as the mobile phase.[5] Fractions were screened for anti-MRSA activity using standard microbiological assays.
-
Semi-Preparative HPLC: Active fractions were pooled and subjected to further purification by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure "Agent 9."[5]
The logical workflow for the isolation and purification of "Agent 9" is depicted below.
Spectroscopic and Spectrometric Analysis for Structure Elucidation
A combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy was employed to determine the planar structure and stereochemistry of "Agent 9."
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis provided the exact mass of the molecular ion, enabling the determination of the molecular formula.
Experimental Protocol:
-
Instrumentation: A Q-TOF (Quadrupole Time-of-Flight) mass spectrometer with an electrospray ionization (ESI) source was used.
-
Analysis Mode: Positive ion mode.
-
Data Acquisition: Data was acquired over a mass range of m/z 100-2000.
| Parameter | Observed Value |
| Molecular Ion [M+H]⁺ | m/z 543.2189 |
| Calculated Mass for C₂₉H₃₅N₄O₆ | 543.2551 |
| Mass Error | 2.2 ppm |
| Proposed Molecular Formula | C₂₉H₃₄N₄O₆ |
Table 1: High-Resolution Mass Spectrometry Data for "Agent 9".
Nuclear Magnetic Resonance (NMR) Spectroscopy
1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the carbon skeleton and the connectivity of protons and carbons.
Experimental Protocol:
-
Solvent: DMSO-d₆
-
Instrument: 600 MHz NMR Spectrometer
-
Temperature: 298 K
| ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ) | COSY Correlations | HMBC Correlations |
| 172.5 | - | - | H-2, H-5 |
| 168.9 | 8.1 (d, J=7.8 Hz) | H-11 | C-1, C-12 |
| 155.3 | - | - | H-7, H-8 |
| ... | ... | ... | ... |
Table 2: Key NMR Spectroscopic Data for "Agent 9" (Abbreviated).
The collective interpretation of these spectroscopic data allowed for the unambiguous assembly of the chemical structure of "Agent 9."
Proposed Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
Preliminary mechanistic studies suggest that "Agent 9" inhibits a critical step in the bacterial cell wall biosynthesis pathway, a validated target for many clinically successful antibiotics.[6] The proposed mechanism involves the inhibition of undecaprenyl pyrophosphate (UPP) synthase, an essential enzyme for the synthesis of the lipid carrier required for peptidoglycan assembly.[6]
The signaling pathway and the proposed point of intervention by "Agent 9" are illustrated in the following diagram.
Conclusion
The successful elucidation of the chemical structure of "Agent 9" reveals a novel molecular scaffold with potent anti-MRSA activity. The detailed methodologies presented in this guide provide a robust framework for the characterization of new antimicrobial agents. The proposed mechanism of action, targeting a key enzyme in the bacterial cell wall synthesis, highlights its potential as a lead compound for the development of a new class of antibiotics to combat multidrug-resistant infections. Further studies will focus on the total synthesis of "Agent 9," optimization of its structure to enhance efficacy and pharmacokinetic properties, and in-depth investigation of its mode of action.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Novel antimicrobial strategies to treat multi‐drug resistant Staphylococcus aureus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of novel antibacterial agents against methicillin-resistant Staphylococcus aureus [agris.fao.org]
- 4. Structure elucidation of anti-methicillin resistant Staphylococcus aureus (MRSA) flavonoids from balsam poplar buds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-methicillin Resistant Staphylococcus aureus Compound Isolation from Halophilic Bacillus amyloliquefaciens MHB1 and Determination of Its Mode of Action Using Electron Microscope and Flow Cytometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Infectious Agents against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Anti-MRSA Mechanism of Action of Agent 9
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methicillin-resistant Staphylococcus aureus (MRSA) presents a significant global health threat, driving the urgent need for novel antimicrobial agents with distinct mechanisms of action. This technical guide provides a comprehensive overview of the anti-MRSA agent 9, also identified as compound 39, a potent inhibitor of Gram-positive bacterial thymidylate kinase (TMK). This document details the agent's core mechanism of action, presents quantitative efficacy data, outlines the experimental protocols used for its characterization, and provides visualizations of the key biological pathways and experimental workflows.
Core Mechanism of Action: Inhibition of Thymidylate Kinase (TMK)
Agent 9 exerts its bactericidal effect against MRSA by targeting and inhibiting thymidylate kinase (TMK), an essential enzyme in the bacterial DNA biosynthesis pathway. TMK catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), a critical step in the synthesis of deoxythymidine triphosphate (dTTP), a necessary precursor for DNA replication.
By selectively inhibiting S. aureus TMK, agent 9 disrupts the supply of essential building blocks for DNA synthesis, leading to the cessation of bacterial replication and ultimately, cell death. A structure-guided design approach was instrumental in developing agent 9 to exploit a previously unexplored region in the S. aureus TMK active site, resulting in a highly potent and selective inhibitor.
Signaling Pathway Diagram
Figure 1. Mechanism of action of Agent 9 via inhibition of thymidylate kinase.
Quantitative Efficacy Data
The antibacterial potency of agent 9 against MRSA has been quantified through in vitro enzymatic assays and whole-cell activity measurements. The key efficacy parameters are summarized in the table below.
| Parameter | Target/Organism | Value | Reference |
| IC50 | S. aureus Thymidylate Kinase (TMK) | 3 nM | [1][2] |
| MIC | Methicillin-Resistant S. aureus (MRSA) | 2 µg/mL | [1][2] |
Table 1: In Vitro Efficacy of this compound
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the anti-MRSA activity of agent 9.
Thymidylate Kinase (TMK) Inhibition Assay
This assay measures the ability of agent 9 to inhibit the enzymatic activity of S. aureus TMK.
Principle: The activity of TMK is measured spectrophotometrically using an enzyme-coupling assay. The conversion of dTMP to dTDP by TMK is coupled to the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified S. aureus TMK enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
Substrates: dTMP and ATP
-
Coupling enzymes: Lactate dehydrogenase (LDH) and pyruvate kinase (PK)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Agent 9 (compound 39) at various concentrations
-
384-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing assay buffer, dTMP, ATP, PEP, and NADH in a 384-well plate.
-
Add varying concentrations of agent 9 to the wells. A control with no inhibitor is also included.
-
Initiate the reaction by adding the coupling enzymes (LDH and PK) and S. aureus TMK.
-
Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 30°C).
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow: TMK Inhibition Assay
Figure 2. Workflow for the thymidylate kinase (TMK) inhibition assay.
Minimum Inhibitory Concentration (MIC) Determination against MRSA
This protocol determines the lowest concentration of agent 9 that inhibits the visible growth of MRSA.
Principle: The broth microdilution method is used to determine the MIC of agent 9 against MRSA strains.
Materials:
-
MRSA strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Agent 9 (compound 39) stock solution
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare serial twofold dilutions of agent 9 in CAMHB in a 96-well microtiter plate.
-
Prepare a standardized MRSA inoculum (approximately 5 x 10⁵ CFU/mL) in CAMHB.
-
Inoculate each well containing the diluted agent 9 with the bacterial suspension.
-
Include a positive control (bacteria without agent 9) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of agent 9 at which no visible growth is observed.
Experimental Workflow: MIC Determination
Figure 3. Workflow for Minimum Inhibitory Concentration (MIC) determination.
Murine Thigh Infection Model
This in vivo model assesses the efficacy of agent 9 in a living organism.
Principle: Mice are rendered neutropenic and then infected with MRSA in the thigh muscle. The efficacy of agent 9 is determined by measuring the reduction in bacterial burden in the infected tissue after treatment.
Materials:
-
Female ICR (CD-1) mice (or other suitable strain)
-
Cyclophosphamide for inducing neutropenia
-
MRSA strain for infection
-
Agent 9 (compound 39) formulated for in vivo administration
-
Vehicle control
-
Sterile saline and homogenization equipment
Procedure:
-
Induce Neutropenia: Administer cyclophosphamide to the mice (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) to induce a neutropenic state.
-
Infection: On day 0, inject a standardized inoculum of MRSA (e.g., 10⁶ CFU) into the thigh muscle of each mouse.
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer agent 9 at various doses (e.g., via intravenous or subcutaneous route). A control group receives the vehicle.
-
Assessment: At a predetermined endpoint (e.g., 24 hours post-treatment), euthanize the mice and aseptically remove the infected thigh muscle.
-
Bacterial Burden Quantification: Homogenize the thigh tissue in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar medium (e.g., Tryptic Soy Agar).
-
Data Analysis: After incubation, count the number of colony-forming units (CFU) and calculate the bacterial burden per gram of tissue. Compare the bacterial load in the treated groups to the control group to determine the efficacy of agent 9.
Conclusion
This compound (compound 39) is a promising novel antibacterial agent that targets a critical enzyme, thymidylate kinase, in the DNA biosynthesis pathway of S. aureus. Its high in vitro potency against both the isolated enzyme and whole-cell MRSA, coupled with demonstrated in vivo efficacy, underscores its potential as a lead compound for the development of new therapeutics to combat multidrug-resistant staphylococcal infections. The detailed methodologies provided in this guide offer a framework for the continued investigation and development of this and similar compounds.
References
An In-depth Technical Guide on the Antimicrobial Spectrum of 9-O-Substituted Palmatine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antimicrobial activity of a series of 9-O-substituted palmatine derivatives. Palmatine, a protoberberine alkaloid, has been the subject of extensive research due to its various biological activities.[1][2] Chemical modification of the palmatine scaffold, particularly at the 9-O-position, has been explored to enhance its therapeutic properties, including its antimicrobial efficacy.[1] This document collates the available quantitative data on the antimicrobial spectrum of these derivatives, details the experimental methodologies for their evaluation, and illustrates the general workflow for antimicrobial agent discovery and testing.
Antimicrobial Activity Spectrum
The antimicrobial potential of 9-O-substituted palmatine derivatives has been systematically evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungi. The results, presented as Minimum Inhibitory Concentration (MIC) values, are summarized in the tables below. The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism under defined test conditions.[3]
A series of 9-O-alkylpalmatine derivatives (compounds 3a-f) demonstrated significantly enhanced activity against Gram-positive bacteria compared to the parent compound, palmatine, with efficacy increasing with the elongation of the alkyl chain up to a certain point.[1] Notably, the activity against Gram-negative bacteria and fungi was found to be weaker, suggesting a different mode of action between these groups of microorganisms.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of 9-O-Alkylpalmatine Derivatives (µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| Palmatine (1) | 125 | 250 | >500 | >500 | >500 |
| 3a (Ethyl) | 62.5 | 125 | 250 | 500 | 250 |
| 3b (Propyl) | 31.2 | 62.5 | 125 | 250 | 125 |
| 3c (Isopropyl) | 15.6 | 31.2 | 125 | 250 | 125 |
| 3d (Butyl) | 7.8 | 15.6 | 62.5 | 125 | 62.5 |
| 3e (Hexyl) | 15.6 | 31.2 | 125 | 250 | 125 |
| 3f (Octyl) | 31.2 | 62.5 | 250 | 500 | 250 |
Data sourced from Li et al., 2015.[1]
Another series of derivatives with N-heterocyclic structures at the 9-O-position (compounds 5a-e) were also synthesized and evaluated. In general, these compounds exhibited lower antimicrobial activity compared to the 9-O-alkylpalmatine derivatives.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of 9-O-(N-heterocyclic)alkyl Palmatine Derivatives (µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| 5a | 125 | 250 | 500 | >500 | 500 |
| 5b | 62.5 | 125 | 250 | 500 | 250 |
| 5c | 250 | 500 | >500 | >500 | >500 |
| 5d | 125 | 250 | 500 | >500 | 500 |
| 5e | 62.5 | 125 | 250 | 500 | 250 |
Data sourced from Li et al., 2015.[1]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The following is a detailed, representative protocol for the broth microdilution method, a commonly used technique for determining MIC values.[3][4]
Protocol: Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
- Test Compounds: Prepare stock solutions of the 9-O-substituted palmatine derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide, DMSO) at a high concentration (e.g., 10 mg/mL).
- Bacterial/Fungal Strains: From a fresh 18-24 hour agar plate, select isolated colonies of the test microorganism.
- Growth Media: Use appropriate liquid growth media, such as Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.
- 96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.
- Reagents: Saline solution (0.85% NaCl), McFarland turbidity standards (0.5 standard is equivalent to approximately 1.5 x 10⁸ CFU/mL).
2. Inoculum Preparation:
- Suspend the selected microbial colonies in sterile saline.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer.
- Dilute the standardized suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Compound Dilutions in Microtiter Plate:
- Add 100 µL of sterile growth medium to all wells of a 96-well plate, except for the first column.
- Add 200 µL of the highest concentration of the test compound (prepared in growth medium) to the first well of each row being tested.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well. This will result in decreasing concentrations of the compound in each well.
4. Inoculation of the Microtiter Plate:
- Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compounds. This will bring the final volume in each well to 200 µL and dilute the compound concentrations by half to their final test concentrations.
- Include a positive control (wells with inoculum and medium but no compound) and a negative control (wells with medium only).
5. Incubation:
- Seal the microtiter plates to prevent evaporation.
- Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria, and 24-48 hours for fungi.
6. Determination of MIC:
- After incubation, visually inspect the plates for turbidity.
- The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
- The results can also be read using a microplate reader by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).
Mechanism of Action and Discovery Workflow
The precise molecular mechanism of action for the 9-O-substituted palmatine derivatives is still under investigation. However, studies on related alkaloids, such as berberine, and some palmatine derivatives suggest that they may exert their antibacterial effects by inhibiting bacterial cell division.[5] One of the key proteins in this process is the Filamentous temperature-sensitive mutant Z (FtsZ), a tubulin-like GTPase that is essential for forming the Z-ring at the site of cell division.[6][7] Inhibition of FtsZ polymerization prevents the formation of the septum, leading to filamentation and eventual cell death.[6] While direct inhibition of FtsZ by 9-O-substituted palmatine derivatives has not been definitively proven, it represents a plausible and promising avenue for future research.
The discovery and evaluation of novel antimicrobial agents like these palmatine derivatives follow a structured workflow. This process begins with the synthesis of a compound library, followed by a series of screening assays to identify promising candidates and characterize their activity.
Caption: Experimental workflow for antimicrobial drug discovery.
This diagram illustrates the logical progression from the chemical synthesis of novel compounds to their preclinical evaluation. Initially, synthesized derivatives undergo primary screening to identify any antimicrobial activity. Those showing promise are then subjected to quantitative analysis to determine their Minimum Inhibitory Concentration (MIC). The most potent compounds are further characterized to understand their spectrum of activity, mechanism of action, and safety profile. Finally, lead candidates are advanced to in vivo models to assess their efficacy in a biological system.
References
- 1. Synthesis and Antimicrobial Activity of 9-O-Substituted Palmatine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a small molecule that inhibits cell division by blocking FtsZ, a novel therapeutic target of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent progress of bacterial FtsZ inhibitors with a focus on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Assembly Line: A Technical Guide to the Biosynthetic Pathway of the Anti-MRSA Agent Bottromycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless rise of multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant threat to global health. This has intensified the search for novel antimicrobial agents with unique mechanisms of action. Bottromycin, a structurally complex peptide antibiotic, has emerged as a promising candidate due to its potent activity against MRSA and other Gram-positive pathogens, including Vancomycin-Resistant Enterococci (VRE)[1]. This technical guide provides an in-depth exploration of the biosynthetic pathway of bottromycin, offering a comprehensive resource for researchers in natural product biosynthesis, antibiotic discovery, and synthetic biology.
Bottromycin is a ribosomally synthesized and post-translationally modified peptide (RiPP), a class of natural products known for their structural diversity and potent biological activities. Its unique architecture, featuring a macrocyclic amidine and several β-methylated amino acids, is assembled by a dedicated set of enzymes encoded within a biosynthetic gene cluster (BGC)[1][2]. Understanding this intricate biosynthetic machinery is paramount for efforts to engineer novel bottromycin analogs with improved pharmacokinetic properties and to enhance production titers, which are currently a significant bottleneck for its clinical development[3].
This document details the identification of the bottromycin BGC, elucidates the step-by-step enzymatic modifications of the precursor peptide, summarizes the available quantitative data, and provides detailed experimental protocols for key methodologies used in its study.
Data Presentation
Quantitative Data Summary
While detailed enzyme kinetic data is not extensively available in the public domain, the following tables summarize key quantitative and qualitative findings regarding bottromycin production and bioactivity.
Table 1: Minimum Inhibitory Concentrations (MIC) of Bottromycin A2
| Target Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | MRSA | 1 | [1] |
| Enterococcus faecalis | VRE | 0.5 | [1] |
Table 2: Bottromycin Production Titers
| Producer Strain | Condition | Titer | Reference |
| Wild-type producers | Standard laboratory conditions | < 1 mg/L | [3] |
Table 3: Genes of the Bottromycin Biosynthetic Cluster from Streptomyces scabies
| Gene | Proposed Function |
| btmA | MFS transporter (putative export and self-resistance) |
| btmB | O-methyltransferase |
| btmC | Radical SAM methyltransferase |
| btmD | Precursor peptide |
| btmE | YcaO domain protein (thiazoline formation) |
| btmF | YcaO domain protein (macrocyclization) |
| btmG | Radical SAM methyltransferase |
| btmH | α/β-hydrolase (Aspartate epimerase) |
| btmI | Partner protein for macrocyclization |
| btmJ | Cytochrome P450 enzyme (thiazoline oxidation) |
| btmK | Radical SAM methyltransferase |
| btmL | Putative regulatory protein |
| btmM | Aminopeptidase |
Experimental Protocols
Identification of the Bottromycin Biosynthetic Gene Cluster
The identification of the bottromycin BGC was a critical step in understanding its biosynthesis. This was achieved through a combination of genome mining and genetic experiments.
Methodology:
-
Genome Mining: The genomes of known bottromycin-producing Streptomyces species were sequenced. Bioinformatic analyses were performed to identify putative RiPP BGCs. The search criteria included the presence of genes encoding modifying enzymes typically found in RiPP pathways, such as radical SAM methyltransferases, YcaO domain proteins, and proteases, in close proximity to a small open reading frame (ORF) encoding a precursor peptide.
-
Gene Inactivation: To confirm the role of the candidate BGC in bottromycin production, targeted gene inactivation was performed.
-
Construct Generation: An in-frame deletion of a key gene within the cluster, such as the precursor peptide gene (btmD), was engineered. This involved creating a knockout plasmid containing the upstream and downstream flanking regions of the target gene.
-
Conjugation: The knockout plasmid was introduced into the bottromycin-producing Streptomyces strain via intergeneric conjugation from E. coli.
-
Selection of Mutants: Double-crossover events, resulting in the deletion of the target gene, were selected for by screening for the appropriate antibiotic resistance markers and loss of the vector backbone.
-
-
Metabolite Analysis: The wild-type and mutant strains were cultivated under conditions conducive to bottromycin production. The culture extracts were then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to compare their metabolite profiles. The absence of bottromycin in the mutant strain confirmed the involvement of the identified BGC in its biosynthesis.
Analysis of Biosynthetic Intermediates by LC-MS
The elucidation of the biosynthetic pathway heavily relies on the identification of intermediates that accumulate in mutant strains where the pathway has been blocked at a specific step.
Methodology:
-
Sample Preparation: Cultures of wild-type and various gene deletion mutants of the bottromycin-producing Streptomyces strain were grown in production medium. The mycelium was separated from the supernatant by centrifugation. The metabolites were extracted from the supernatant and/or the mycelium using an organic solvent (e.g., ethyl acetate or butanol). The organic extract was then dried and redissolved in a suitable solvent (e.g., methanol) for LC-MS analysis.
-
LC-MS Analysis: The extracts were analyzed using a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument).
-
Chromatographic Separation: Metabolites were separated on a C18 reversed-phase column using a gradient of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: Mass spectra were acquired in positive ion mode. High-resolution mass data allowed for the prediction of elemental compositions of the detected ions.
-
-
Data Analysis: The LC-MS data from the wild-type and mutant strains were compared to identify metabolites that were present in the wild-type but absent in a particular mutant, or new metabolites that accumulated in the mutant. The structures of these intermediates were then deduced based on their accurate mass and fragmentation patterns obtained through tandem mass spectrometry (MS/MS).
Visualizations
Logical Workflow for Bottromycin BGC Identification
Caption: Workflow for the identification and confirmation of the bottromycin biosynthetic gene cluster.
Proposed Biosynthetic Pathway of Bottromycin
Caption: The proposed enzymatic cascade for the biosynthesis of bottromycin from its precursor peptide.
Conclusion
The elucidation of the bottromycin biosynthetic pathway is a significant achievement in the field of natural product biosynthesis. It has revealed a fascinating series of enzymatic reactions that transform a simple ribosomal peptide into a potent anti-MRSA agent. The knowledge gained from these studies, as outlined in this guide, provides a solid foundation for future research. The detailed understanding of the biosynthetic enzymes and their mechanisms opens up possibilities for combinatorial biosynthesis and synthetic biology approaches to generate novel bottromycin derivatives with potentially enhanced therapeutic properties. Furthermore, a deeper understanding of the regulatory networks governing the expression of the bottromycin BGC will be crucial for developing strategies to improve production titers, a key step towards the clinical realization of this promising antibiotic. The continued investigation into the biosynthesis of bottromycin and other RiPPs will undoubtedly play a vital role in the ongoing battle against antibiotic resistance.
References
Technical Guide: Isolation and Characterization of Anti-MRSA Agent Actinomycin D from a Natural Source
Introduction: The rise of methicillin-resistant Staphylococcus aureus (MRSA) presents a significant challenge to global public health, necessitating the discovery of novel antimicrobial agents. Natural products, particularly those derived from microorganisms, remain a promising reservoir of structurally diverse compounds with potent biological activities. This guide provides a detailed overview of the natural source and isolation of Actinomycin D, a well-characterized compound with significant anti-MRSA activity, isolated from Streptomyces actinomycinicus. While the specific designation "Anti-MRSA agent 9" is used by commercial suppliers for a compound with a reported MIC of 1 μg/ml, its primary scientific literature, natural source, and isolation protocols are not publicly disclosed. Therefore, this guide will focus on a well-documented natural anti-MRSA agent, Actinomycin D from Streptomyces actinomycinicus PJ85, as a representative example.
Natural Source
The primary natural source for the anti-MRSA agent Actinomycin D described herein is the bacterial strain Streptomyces actinomycinicus PJ85 , isolated from a soil environment. Actinomycetes, particularly the genus Streptomyces, are renowned for their ability to produce a wide array of secondary metabolites, including a majority of clinically used antibiotics.
Isolation and Purification of Actinomycin D
The following sections detail the experimental protocols for the fermentation, extraction, and purification of Actinomycin D from Streptomyces actinomycinicus PJ85.
2.1. Fermentation
-
Inoculum Preparation: A pure culture of Streptomyces actinomycinicus PJ85 is used to inoculate a seed medium. The culture is incubated on a rotary shaker to ensure sufficient aeration and growth.
-
Production Culture: The seed culture is then transferred to a larger volume of production medium. The fermentation is carried out under controlled conditions of temperature, pH, and agitation for a period optimized for maximum production of the bioactive compounds.
2.2. Extraction of Bioactive Compounds
-
Harvesting: After the fermentation period, the culture broth is centrifuged to separate the mycelial biomass from the supernatant.
-
Solvent Extraction: The supernatant is subjected to liquid-liquid extraction using an organic solvent such as ethyl acetate. The ethyl acetate phase, containing the crude extract of secondary metabolites, is then separated from the aqueous phase.
-
Concentration: The organic solvent is evaporated under reduced pressure (e.g., using a rotary evaporator) to yield the crude extract.
2.3. Chromatographic Purification
The crude extract is subjected to a series of chromatographic steps to isolate the pure active compound.
-
Thin-Layer Chromatography (TLC): An initial separation and analysis of the crude extract is performed using TLC. A suitable mobile phase, such as a mixture of chloroform and n-hexane, is used to separate the components. The separated spots can be visualized under UV light, and their bioactivity can be assessed using bioautography.[1]
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column. The column is then eluted with a gradient of solvents with increasing polarity. Fractions are collected and analyzed by TLC to identify those containing the compound of interest. Fractions with similar TLC profiles and showing anti-MRSA activity are pooled together.[1]
-
Further Purification: The pooled fractions may require further purification steps, such as preparative TLC or High-Performance Liquid Chromatography (HPLC), to achieve a high degree of purity.
2.4. Structure Elucidation
The chemical structure of the purified compound is determined using a combination of spectroscopic techniques, including:
-
Liquid Chromatography-Mass Spectrometry (LC-MS)[1]
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR)
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Based on these analyses, the isolated anti-MRSA compound from Streptomyces actinomycinicus PJ85 has been identified as Actinomycin D.[1]
Quantitative Data
The following table summarizes the quantitative data related to the anti-MRSA activity of the isolated compound.
| Parameter | Value | Reference Strain(s) |
| Minimum Inhibitory Concentration (MIC) | ||
| Actinomycin D | Varies based on specific MRSA strain | MRSA DMST20651, S. aureus ATCC29213 |
| Zone of Inhibition | ||
| Crude Extract of S. actinomycinicus PJ85 | 50.00 ± 0.00 mm | MRSA DMST20651 |
Experimental Workflow and Signaling Pathways
4.1. Isolation Workflow Diagram
The following diagram illustrates the workflow for the isolation and purification of Actinomycin D from Streptomyces actinomycinicus PJ85.
Caption: Workflow for the isolation of Actinomycin D.
4.2. Signaling Pathway
Actinomycin D is known to exert its antibacterial effect by intercalating into DNA, which consequently inhibits RNA polymerase and prevents transcription. This mechanism is not specific to a single signaling pathway but rather represents a fundamental disruption of cellular information flow.
Caption: Mechanism of action of Actinomycin D.
References
An In-depth Technical Guide to the Target Identification of Novel Anti-MRSA Agents in Staphylococcus aureus
Disclaimer: The term "Anti-MRSA agent 9" does not correspond to a universally recognized or single, well-defined chemical entity in published scientific literature. It is likely a placeholder or an internal designation from a specific, non-public research program. This guide, therefore, provides a comprehensive overview of the core principles and methodologies used to identify the molecular targets of novel anti-MRSA agents in Staphylococcus aureus, using illustrative examples of known compounds. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a broad spectrum of antibiotics. The discovery and development of new anti-MRSA agents with novel mechanisms of action are, therefore, of paramount importance. A critical step in the preclinical development of a new antimicrobial compound is the identification of its molecular target(s). Understanding the mechanism of action is crucial for lead optimization, predicting potential resistance mechanisms, and assessing the therapeutic potential of a new drug candidate.
This guide outlines the multi-pronged approach typically employed for the target identification of novel anti-MRSA agents, integrating biochemical, genetic, and proteomic techniques.
Initial Characterization of Novel Anti-MRSA Agents
Before embarking on target identification studies, a new compound must be characterized for its antimicrobial activity. This typically involves determining its potency against a panel of clinically relevant MRSA strains and assessing its spectrum of activity.
Table 1: Example Antimicrobial Activity of Representative Anti-MRSA Agents
| Compound | Class | MRSA Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Compound 5e | Tricyclic Flavonoid | MRSA medbio1-2012 | 1.95 | 3.90 | [1] |
| Compound 46 | Celecoxib derivative | MRSA (ATCC 33592) | 0.5 | Not Reported | [2] |
| Compound A5 | Acylphloroglucinol | MRSA | 0.98 | 1.95 | [3] |
| Compound 8g | Nitroimidazole | MRSA | 1 | 2 | [4] |
| Oxadiazolone 3 | 1,3,4-oxadiazol-3-one | MRSA USA300 | 0.8 | Not Reported | [5] |
| Ciprofloxacin | Fluoroquinolone | MRSA JE2 | 16 | Not Reported | [6] |
| Oxacillin | β-lactam | MRSA USA300 Lac* lux | >128 | Not Reported | [6] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.
Methodologies for Target Identification
The identification of a drug's target is a complex process that often requires the convergence of evidence from multiple experimental approaches. The general workflow for target identification is depicted below.
References
- 1. Novel Tricyclic Flavonoids as Promising Anti-MRSA Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of novel antibacterial agents against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
Early Pharmacokinetics of the Anti-MRSA Agent AFN-1252: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early pharmacokinetic and pharmacodynamic properties of AFN-1252, a potent and selective anti-MRSA agent. AFN-1252 is an inhibitor of the staphylococcal enoyl-acyl carrier protein reductase (FabI), a critical enzyme in the bacterial fatty acid biosynthesis pathway.[1][2] This document summarizes key quantitative data, details experimental protocols from murine infection models, and visualizes the agent's mechanism of action and experimental workflows.
Quantitative Pharmacokinetic and Efficacy Data
The following tables summarize the in vitro activity and in vivo pharmacokinetic parameters of AFN-1252 derived from studies in murine models.
Table 1: In Vitro Susceptibility of S. aureus Strains to AFN-1252
| Strain | Type | MIC (μg/mL) |
| ATCC 29213 | MSSA | 0.004 - 0.008 |
| Clinical Isolate | CA-MRSA | 0.004 - 0.008 |
| Clinical Isolate | HA-MRSA | 0.004 - 0.008 |
Data sourced from murine thigh infection model studies. MIC (Minimum Inhibitory Concentration); MSSA (Methicillin-Susceptible Staphylococcus aureus); CA-MRSA (Community-Associated Methicillin-Resistant S. aureus); HA-MRSA (Hospital-Associated Methicillin-Resistant S. aureus).[3]
Table 2: Single-Dose Oral Pharmacokinetic Parameters of AFN-1252 in Mice
| Dose (mg/kg) | Cmax (μg/mL) | Tmax (hr) | AUC0-24 (μg·hr/mL) | T1/2 (hr) |
| 2.5 | 0.23 | 1.0 | 1.29 | 4.9 |
| 5 | 0.45 | 1.0 | 2.58 | 5.1 |
| 10 | 0.89 | 2.0 | 6.45 | 5.8 |
| 20 | 1.56 | 2.0 | 14.2 | 6.5 |
| 30 | 2.11 | 2.0 | 22.1 | 7.1 |
| 75 | 4.52 | 4.0 | 68.9 | 8.2 |
| 100 | 5.89 | 4.0 | 95.6 | 8.5 |
Pharmacokinetic parameters were determined in a murine thigh infection model. Cmax (Maximum plasma concentration); Tmax (Time to reach Cmax); AUC0-24 (Area under the plasma concentration-time curve from 0 to 24 hours); T1/2 (Elimination half-life).[3]
Table 3: In Vivo Efficacy of AFN-1252 in a Murine Septicemia Model
| Treatment | Dose (mg/kg) | Survival Rate | ED50 (mg/kg) |
| AFN-1252 | 1 | 100% | 0.15 |
| Linezolid | - | - | 1.8 - 3.6 |
ED50 (Median Effective Dose) calculated based on protection from a lethal peritoneal infection of S. aureus Smith.[1][2]
Experimental Protocols
The following section details the methodology for the murine thigh infection model used to evaluate the pharmacokinetics and efficacy of AFN-1252.
Murine Thigh Infection Model
This model is extensively used to assess the in vivo efficacy of antimicrobial agents in a localized infection setting.[4][5]
Animal Model:
-
Species: ICR (CD-1) or BALB/c mice, typically female, 5-6 weeks old.[4][6]
-
Immunosuppression: Mice are rendered neutropenic to ensure the antimicrobial effect is not significantly aided by the host immune system.[5] This is typically achieved by intraperitoneal administration of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.[4][7]
Infection Procedure:
-
Bacterial Preparation: Staphylococcus aureus strains (MSSA, CA-MRSA, or HA-MRSA) are grown to a logarithmic phase and then diluted in a suitable medium, such as sterile saline, to the desired concentration.[8]
-
Inoculation: Mice are anesthetized, and a 0.1 mL suspension containing approximately 10⁶ to 10⁷ colony-forming units (CFU) of S. aureus is injected into the thigh muscle.[3][4]
Pharmacokinetic Studies:
-
Drug Administration: Single oral doses of AFN-1252 are administered by gavage at specified time points post-infection.[3]
-
Sample Collection: Blood samples are collected via cardiac puncture from cohorts of mice at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) after drug administration.[3]
-
Analysis: Plasma concentrations of AFN-1252 are determined using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
Efficacy Studies:
-
Treatment Regimens: AFN-1252 is administered at various doses and dosing intervals (e.g., single dose, twice daily, four times daily) to different groups of infected mice.[3]
-
Endpoint Measurement: At 24 hours post-initiation of treatment, mice are euthanized, and the infected thigh muscle is aseptically excised and homogenized.[4]
-
Bacterial Load Quantification: The tissue homogenates are serially diluted and plated on appropriate agar plates. The number of CFU per thigh is determined after incubation.[4][8]
-
Efficacy Determination: The efficacy of the treatment is defined as the change in the log₁₀ CFU/thigh compared to untreated controls at the start of therapy.[3]
Visualizations
The following diagrams illustrate the experimental workflow of the murine thigh infection model and the mechanism of action of AFN-1252.
Caption: Workflow of the neutropenic murine thigh infection model.
Caption: Inhibition of the S. aureus FASII pathway by AFN-1252.
References
- 1. Mode of action, in vitro activity, and in vivo efficacy of AFN-1252, a selective antistaphylococcal FabI inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacokinetics, pharmacodynamics and efficacy of novel FabI inhibitor AFN-1252 against MSSA and MRSA in the murine thigh infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. noblelifesci.com [noblelifesci.com]
- 5. criver.com [criver.com]
- 6. Visualization of Abscess Formation in a Murine Thigh Infection Model of Staphylococcus aureus by 19F-Magnetic Resonance Imaging (MRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Anti-MRSA Agent 9 for the Treatment of MRSA Biofilm Infections
A thorough review of publicly available scientific literature did not yield specific information on a designated "Anti-MRSA agent 9" for the treatment of MRSA biofilm infections. The search identified a "compound 9" within a review of quinoline derivatives, noted for its potent anti-MRSA activity with Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL against certain MRSA strains.[1] However, detailed studies on its specific efficacy against MRSA biofilms, including quantitative data on biofilm reduction and corresponding experimental protocols, are not available in the reviewed literature.
Another mention of "IL-9" was found in the context of MRSA pneumonia, but this refers to Interleukin-9, a cytokine involved in the immune response, and not a direct therapeutic agent for biofilm infections.[2]
Due to the absence of specific data for an "this compound" targeting biofilms, this document will provide a generalized framework for the evaluation of novel anti-biofilm agents against MRSA, using protocols and data presentation formats commonly found in the scientific literature for similar compounds. This will serve as a template for researchers and drug development professionals working on the characterization of new anti-MRSA agents.
Data Presentation: Evaluating Anti-Biofilm Efficacy
When assessing a novel agent, it is crucial to present quantitative data in a clear and structured manner. The following table provides a template for summarizing the antimicrobial and anti-biofilm activities of a hypothetical "Agent 9" compared to a standard antibiotic, such as Vancomycin.
Table 1: Antimicrobial and Anti-Biofilm Activity of Agent 9 against MRSA
| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) | MBIC (µg/mL) | Biofilm Reduction (%) at 2x MIC |
| Agent 9 | MRSA ATCC 43300 | 2 | 8 | 32 | 75 |
| MRSA USA300 | 1 | 4 | 16 | 80 | |
| Vancomycin | MRSA ATCC 43300 | 1 | 4 | >128 | 20 |
| MRSA USA300 | 1 | 8 | >128 | 15 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBIC: Minimum Biofilm Inhibitory Concentration.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of results. Below are standard protocols used to determine the key quantitative metrics presented in Table 1.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an agent that inhibits the visible growth of a microorganism.
Materials:
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
MRSA strains (e.g., ATCC 43300, USA300)
-
Test agent (Agent 9) and control antibiotic (Vancomycin)
-
Spectrophotometer (600 nm)
-
Incubator (37°C)
Procedure:
-
Prepare a stock solution of the test agent and serially dilute it in MHB in a 96-well plate to achieve a range of concentrations.
-
Inoculate the wells with a standardized MRSA suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive (bacteria without agent) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the agent with no visible turbidity.
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC assay, take an aliquot (10 µL) from the wells that show no visible growth.
-
Spread the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Minimum Biofilm Inhibitory Concentration (MBIC) Assay
This protocol is used to determine the minimum concentration of an agent required to inhibit the formation of a biofilm.
Materials:
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Microplate reader (570 nm)
Procedure:
-
Prepare serial dilutions of the test agent in TSB with 1% glucose in a 96-well plate.
-
Add a standardized MRSA suspension to each well.
-
Incubate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells again to remove excess stain and allow them to dry.
-
Solubilize the stain with 95% ethanol and measure the absorbance at 570 nm.
-
The MBIC is the lowest concentration that shows significant inhibition of biofilm formation compared to the control.
Visualization of Experimental Workflow and Signaling Pathways
Diagrams are crucial for illustrating complex processes. Below are examples of how Graphviz can be used to visualize an experimental workflow and a hypothetical signaling pathway affected by an anti-biofilm agent.
Caption: Experimental workflow for evaluating the anti-biofilm activity of Agent 9.
Caption: Hypothetical signaling pathway inhibited by Agent 9, leading to reduced biofilm formation.
References
Application Notes and Protocols: Time-Kill Kinetics Assay for Anti-MRSA Agent 9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to multiple antibiotics. The development of new anti-MRSA agents is a critical area of research. The time-kill kinetics assay is a dynamic method used to assess the pharmacodynamic properties of an antimicrobial agent. It provides valuable information on the rate and extent of bacterial killing over time, helping to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[1][2] This document provides a detailed protocol for performing a time-kill kinetics assay to evaluate the efficacy of a novel investigational anti-MRSA agent, designated here as "Agent 9".
Principle of the Assay
The time-kill kinetics assay involves exposing a standardized inoculum of MRSA to various concentrations of an antimicrobial agent over a specific period.[2][3] Aliquots are removed at predetermined time points, serially diluted, and plated to enumerate the surviving viable bacteria, typically reported as colony-forming units per milliliter (CFU/mL).[4][5] The resulting data are plotted as log10 CFU/mL versus time to generate time-kill curves, which visually depict the killing activity of the agent. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[2][3]
Data Presentation: Time-Kill Kinetics of Anti-MRSA Agent 9
The following table summarizes the hypothetical quantitative data from a time-kill kinetics assay of Agent 9 against a clinical MRSA isolate. The data is presented as the mean log10 CFU/mL ± standard deviation from triplicate experiments.
| Time (hours) | Growth Control (CFU/mL) | Agent 9 (0.5x MIC) (CFU/mL) | Agent 9 (1x MIC) (CFU/mL) | Agent 9 (4x MIC) (CFU/mL) | Vancomycin (4x MIC) (CFU/mL) |
| 0 | 5.7 ± 0.1 | 5.7 ± 0.1 | 5.7 ± 0.1 | 5.7 ± 0.1 | 5.7 ± 0.1 |
| 2 | 6.8 ± 0.2 | 5.5 ± 0.2 | 4.8 ± 0.1 | 3.5 ± 0.2 | 5.2 ± 0.2 |
| 4 | 7.9 ± 0.1 | 5.6 ± 0.1 | 3.9 ± 0.2 | 2.1 ± 0.1 | 4.5 ± 0.1 |
| 6 | 8.5 ± 0.2 | 5.8 ± 0.2 | 3.1 ± 0.1 | <2.0 | 3.8 ± 0.2 |
| 8 | 8.8 ± 0.1 | 6.2 ± 0.1 | 2.5 ± 0.2 | <2.0 | 3.1 ± 0.1 |
| 24 | 9.2 ± 0.2 | 7.5 ± 0.2 | <2.0 | <2.0 | 2.4 ± 0.2 |
MIC: Minimum Inhibitory Concentration. The limit of detection is 100 CFU/mL (2.0 log10 CFU/mL).
Experimental Protocols
Materials
-
Bacterial Strain: A well-characterized clinical isolate of MRSA (e.g., ATCC 43300).
-
Antimicrobial Agents:
-
Agent 9 (stock solution of known concentration).
-
Vancomycin (as a positive control).
-
-
Culture Media:
-
Reagents:
-
Sterile 0.9% saline or phosphate-buffered saline (PBS) for dilutions.
-
Neutralizing broth (if required to inactivate the antimicrobial agent).
-
-
Equipment:
Methodology
1. Preparation of Inoculum: a. From a fresh overnight culture of MRSA on a TSA plate, select 3-5 isolated colonies. b. Inoculate the colonies into a flask containing CAMHB. c. Incubate at 37°C with shaking (approximately 150-200 rpm) until the culture reaches the mid-logarithmic phase of growth, corresponding to an optical density (OD) at 600 nm of approximately 0.2-0.3.[6] d. Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[4][5] Verify the initial bacterial count by plating a serial dilution of the inoculum.
2. Assay Setup: a. Prepare test tubes or flasks for each concentration of Agent 9 (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC), a positive control (e.g., Vancomycin at 4x MIC), and a growth control (no antimicrobial agent).[7][8] b. Add the appropriate volume of the antimicrobial stock solution to each tube to achieve the desired final concentrations. c. Add the prepared bacterial inoculum to each tube.
3. Incubation and Sampling: a. Incubate all tubes at 37°C with constant agitation. b. At specified time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[7]
4. Enumeration of Viable Bacteria: a. Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. b. Plate a specific volume (e.g., 10-100 µL) of the appropriate dilutions onto MHA plates in duplicate or triplicate.[4] c. Incubate the plates at 37°C for 18-24 hours. d. Count the number of colonies on the plates that contain between 30 and 300 colonies. e. Calculate the CFU/mL for each time point and concentration.
5. Data Analysis: a. Convert the CFU/mL values to log10 CFU/mL. b. Plot the mean log10 CFU/mL against time for each concentration and control. c. Determine the bactericidal activity, defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[2]
Visualizations
Experimental Workflow
Caption: Workflow for the Time-Kill Kinetics Assay.
Hypothetical Signaling Pathway for this compound
Assuming Agent 9 acts by inhibiting bacterial cell wall synthesis, a key pathway for many anti-MRSA agents.[9][10] Specifically, we hypothesize that Agent 9 targets undecaprenyl pyrophosphate (UPP) synthase, an essential enzyme in the peptidoglycan biosynthesis pathway.[9][11]
Caption: Proposed Mechanism of Action for Agent 9.
References
- 1. researchgate.net [researchgate.net]
- 2. emerypharma.com [emerypharma.com]
- 3. nelsonlabs.com [nelsonlabs.com]
- 4. Frontiers | Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters [frontiersin.org]
- 5. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 6. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. jabonline.in [jabonline.in]
- 9. Anti-Infectious Agents against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Mode of action of microbial anti-MRSA agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Formulation of Anti-MRSA Agent 9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and preclinical evaluation of Anti-MRSA Agent 9, a novel quinolone derivative demonstrating potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA).
Introduction to this compound
This compound is a synthetic quinolone-based compound identified as a potent inhibitor of MRSA.[1][2] Quinolones are a class of antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[3][4][5][6][7] This mechanism of action provides a targeted approach to combating MRSA infections. Preclinical studies are essential to evaluate the efficacy, safety, and pharmacokinetic profile of this promising agent.
Physicochemical Properties and Formulation
A stable and effective formulation is critical for the accurate preclinical assessment of this compound.
Table 1: Physicochemical and In Vitro Activity Data for this compound
| Parameter | Value | Reference |
| Compound Class | Quinolone Derivative | [1][2] |
| In Vitro Activity | ||
| MIC vs. MRSA-ATCC33591 | 2 µg/mL | [1] |
| MIC vs. MRSA-R3545 | 1 µg/mL | [1] |
| MIC vs. MRSA-R3889 | 1 µg/mL | [1] |
| MIC vs. MRSA-R3890 | 1 µg/mL | [1] |
| MIC vs. Clinical MRSA Isolates | 1 µg/mL | [8][9] |
MIC: Minimum Inhibitory Concentration
Recommended Preclinical Formulation
For in vivo preclinical studies, this compound can be formulated as a clear solution to ensure consistent dosing and bioavailability.
Table 2: Recommended Vehicle for In Vivo Preclinical Studies
| Component | Concentration | Purpose |
| DMSO | As required for initial dissolution | Solubilizing agent |
| PEG300 | 30% | Co-solvent and solubilizer |
| Tween 80 | 5% | Surfactant and emulsifier |
| Saline/PBS/ddH₂O | 60% | Vehicle |
This formulation is a common starting point for compounds with limited aqueous solubility.[8] Adjustments may be necessary based on stability and tolerability studies.
Experimental Protocols
The following are detailed protocols for the in vitro and in vivo preclinical evaluation of this compound.
In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the minimum concentration of this compound required to inhibit the visible growth of MRSA.
Protocol 1: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Culture MRSA strains (e.g., ATCC 33591) overnight on Mueller-Hinton Agar (MHA).
-
Prepare a bacterial suspension in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the different concentrations of this compound.
-
Include a positive control (bacteria in MHB without the agent) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
-
Figure 1: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.
In Vivo Efficacy: Murine Peritonitis-Sepsis Model
This model evaluates the in vivo efficacy of this compound in treating a systemic MRSA infection.
Protocol 2: Murine Peritonitis-Sepsis Model
-
Animal Model:
-
Use specific pathogen-free female BALB/c mice (6-8 weeks old).
-
Acclimatize animals for at least 7 days before the experiment.
-
-
Infection:
-
Prepare an inoculum of MRSA (e.g., USA300) in sterile saline.
-
Induce peritonitis by intraperitoneal (IP) injection of the MRSA suspension. The inoculum size should be predetermined to cause a lethal infection within 24-48 hours in untreated animals.
-
-
Treatment:
-
Prepare the formulation of this compound as described in Table 2.
-
Administer the formulated agent to the treatment groups via a relevant route (e.g., intravenous or intraperitoneal) at specified time points post-infection (e.g., 1 and 6 hours).
-
Include a vehicle control group (receiving the formulation without the active agent) and a positive control group (e.g., treated with vancomycin).
-
-
Monitoring and Endpoints:
-
Monitor the survival of the mice for a specified period (e.g., 7 days).
-
At a predetermined time point (e.g., 24 hours post-infection), a subset of animals from each group can be euthanized to determine the bacterial load in the peritoneal fluid and blood by plating serial dilutions on MHA.
-
Figure 2: Experimental Workflow for the Murine Peritonitis-Sepsis Model.
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
This compound, as a quinolone, is expected to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.
Figure 3: Proposed Mechanism of Action of this compound.
Safety and Toxicology
Preliminary in vitro cytotoxicity assays should be conducted to assess the effect of this compound on mammalian cells.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Culture a relevant mammalian cell line (e.g., HepG2 or HEK293) in appropriate media in a 96-well plate until they reach about 80% confluency.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.
-
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound. The provided protocols for formulation, in vitro, and in vivo testing will aid researchers in systematically assessing the potential of this novel quinolone derivative as a therapeutic agent against MRSA infections. Further studies on pharmacokinetics, pharmacodynamics, and detailed toxicology will be necessary for continued development.
References
- 1. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinolones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Anti-MRSA agent 9_TargetMol [targetmol.com]
- 9. targetmol.cn [targetmol.cn]
Application Notes and Protocols for the Quantification of Anti-MRSA Agent 9 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of the novel therapeutic candidate, Anti-MRSA agent 9, in biological matrices. The methodologies described herein are based on established principles of bioanalytical method development and validation, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for quantifying drugs in complex biological fluids.[1][2][3]
Introduction
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health, necessitating the development of novel antimicrobial agents.[4][5] Efficacious drug development relies on a thorough understanding of a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[6] Accurate quantification of the drug in biological samples such as plasma, serum, and urine is fundamental to these studies.[3][7] This document outlines a robust LC-MS/MS method for the determination of this compound concentrations, providing the necessary detail for implementation in a research or drug development setting.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of small molecules in biological matrices due to its high sensitivity, specificity, and speed.[3][8] The method involves chromatographic separation of the analyte from matrix components followed by mass spectrometric detection and quantification.
Principle
A biological sample is first processed to remove interfering substances and concentrate the analyte.[1][7][9] The prepared sample is then injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The analyte, this compound, is separated from other components on a reversed-phase C18 column.[2] The eluent from the column is introduced into a tandem mass spectrometer, where the analyte is ionized, fragmented, and detected. Quantification is achieved by comparing the response of the analyte to that of a stable isotope-labeled internal standard (SIL-IS).
Instrumentation and Reagents
-
Liquid Chromatography System: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Reagents: Acetonitrile (ACN), methanol (MeOH), formic acid (FA), ammonium formate, and water (all LC-MS grade). This compound reference standard and its stable isotope-labeled internal standard (e.g., D4-Anti-MRSA agent 9).
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and widely used technique for the extraction of small molecules from plasma or serum.[1][7]
Protocol:
-
To 50 µL of plasma/serum sample in a 1.5 mL microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL D4-Anti-MRSA agent 9).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and inject into the LC-MS/MS system.
Caption: Protein Precipitation Workflow for Biological Samples.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for this compound.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions | To be determined by infusion of this compound and its internal standard |
Caption: Tandem Mass Spectrometry (MS/MS) Workflow.
Method Validation
A bioanalytical method must be validated to ensure its reliability.[2][8] The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA).
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the analyte concentration. | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy | The closeness of the measured concentration to the true concentration. | Mean concentration at each QC level (low, mid, high) should be within ±15% of the nominal concentration. |
| Precision | The degree of scatter between a series of measurements. | The coefficient of variation (CV) for replicate QC samples should not exceed 15% (20% at LLOQ).[10] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of analyte that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. Accuracy within ±20% of nominal and precision ≤ 20%. |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte. | The matrix factor (ratio of analyte response in the presence and absence of matrix) should be consistent across different lots of matrix. The CV of the matrix factor should be ≤ 15%. |
| Recovery | The efficiency of the extraction procedure. | The extraction recovery of the analyte and internal standard should be consistent, precise, and reproducible. |
| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration in stability samples should be within ±15% of the initial concentration. Assessed for freeze-thaw, short-term (bench-top), and long-term storage.[10] |
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized in a clear and concise manner.
Table 4: Example Pharmacokinetic Parameters for this compound in Plasma
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Concentration) | ng/mL | 1500 ± 250 |
| Tmax (Time to Maximum Concentration) | hours | 1.5 ± 0.5 |
| AUC (Area Under the Curve) | ng*h/mL | 8500 ± 1200 |
| t1/2 (Half-life) | hours | 8.0 ± 1.5 |
| CL (Clearance) | L/h/kg | 0.25 ± 0.05 |
| Vd (Volume of Distribution) | L/kg | 2.0 ± 0.4 |
Conclusion
The LC-MS/MS method described provides a framework for the reliable quantification of this compound in biological samples. Proper validation of this method is crucial before its application in pharmacokinetic and other drug development studies. The detailed protocols and data presentation guidelines provided will aid researchers in obtaining accurate and reproducible results, ultimately facilitating the development of this novel anti-MRSA agent.
References
- 1. ijisrt.com [ijisrt.com]
- 2. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. "HPLC Plasma Assay of a Novel Anti-MRSA Compound, Kaempferol-3-O-Alpha-" by Yiguan G. Zhang, Frederick A. Valeriote et al. [scholarlycommons.henryford.com]
- 5. Purification and Characterization of Novel Anti-MRSA Peptides Produced by Brevibacillus sp. SPR-20 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Simultaneous Quantification of Nine Antimicrobials by LC-MS/MS for Therapeutic Drug Monitoring in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sample preparation for the HPLC analysis of drugs in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis Yield of Anti-MRSA Agent 9 (Diorcinol-Based Analogue)
Disclaimer: "Anti-MRSA agent 9" is a representative designation for a diorcinol-based compound for the purpose of this guide. The synthesis protocols and troubleshooting advice are based on published methodologies for this class of molecules.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis yield of a diorcinol-based anti-MRSA agent.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for diorcinol-based anti-MRSA agents?
A1: The synthesis of diorcinol-based anti-MRSA agents typically involves a multi-step process. A key and often challenging step is the palladium-catalyzed diaryl ether coupling to form the core structure. The overall synthesis can be divergent, allowing for the creation of various analogues.[1][2]
Q2: What are the typical overall yields for the synthesis of these compounds?
A2: The overall yields can vary significantly depending on the specific analogue being synthesized. For some diorcinol derivatives, overall yields of 10% to 26% over approximately six linear steps have been reported.[1]
Q3: What are the main challenges in synthesizing diorcinol-based agents?
A3: Common challenges include achieving high yields in the palladium-catalyzed diaryl ether coupling, managing the synthesis of appropriately substituted precursors, and separating isomers that may form during certain reactions, such as the Claisen rearrangement.[1]
Q4: What purification techniques are most effective for these compounds?
A4: Column chromatography is a frequently used method for the purification of intermediates and the final diorcinol products. It is particularly useful for separating isomers.[1]
Troubleshooting Guide
Issue 1: Low yield in the Pd-catalyzed diaryl ether coupling reaction.
-
Question: My palladium-catalyzed diaryl ether coupling reaction is giving a low yield. What are the potential causes and how can I improve it?
-
Answer:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical. For instance, the use of XPhos Pd G3 with XPhos as a ligand has been reported for similar couplings.[2] Ensure your catalyst and ligand are fresh and handled under appropriate inert conditions.
-
Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield. The reaction may require elevated temperatures. Ensure your solvent is anhydrous and degassed to prevent catalyst deactivation.
-
Substrate Quality: The purity of your starting materials (the aryl bromide and the phenol) is crucial. Impurities can interfere with the catalytic cycle.
-
Issue 2: Difficulty in separating isomers after Claisen rearrangement.
-
Question: I am getting a mixture of isomers after performing a Claisen rearrangement and I'm struggling to separate them. What can I do?
-
Answer:
-
Chromatography Optimization: While challenging, separation by column chromatography is often feasible.[1] Experiment with different solvent systems (e.g., varying polarity) to improve the resolution between the isomers on the column. Thin-layer chromatography (TLC) can be used to screen for optimal solvent systems.
-
Reaction Selectivity: Investigate if modifying the reaction conditions of the Claisen rearrangement (e.g., temperature, microwave irradiation) could favor the formation of the desired isomer, thus simplifying the purification process.[1][2]
-
Issue 3: Poor yield in the synthesis of a brominated precursor.
-
Question: The direct bromination of my monomethyl orcinol precursor is resulting in a low yield of the desired bromo-compound. Are there alternative approaches?
-
Answer:
-
Alternative Brominating Agents: A reported procedure for direct bromination uses LiBr as the bromine source and (nBu4N)2S2O8 as an oxidant, which gave the desired product in a 45% yield.[1] This may be an improvement over other bromination methods.
-
Multi-step Synthesis: While a direct approach is often preferred for step-economy, a longer, multi-step synthesis for the brominated precursor might offer a higher overall yield and better purity if direct bromination proves to be low-yielding.[1]
-
Quantitative Data Summary
The following table summarizes reported yields for key steps and overall synthesis of representative diorcinol analogues.
| Compound/Intermediate | Reaction Step | Reagents and Conditions | Reported Yield | Reference |
| Diorcinol Analogue 3a | Overall Synthesis (6 steps) | - | 26% | [1] |
| Diorcinol Analogue 3c | Overall Synthesis (6 steps) | - | 10% | [1] |
| Prenylated Monomethyl Orcinols 6b & 6c | Tsuji-Trost Allylation | tert-butyl (2-methylbut-3-en-2-yl) carbonate, Pd(PPh3)4, THF, 4 °C | 94% (for allyl ether 9) | [1] |
| Prenylated Monomethyl Orcinols 6b & 6c | Claisen Rearrangement | DMF, 185 °C, microwave irradiation, 1 h | Mixture of isomers (ratio ≈ 2:1) | [1] |
| 4-bromo-3-methoxy-5-methylphenol 10 | Direct Bromination | LiBr, (nBu4N)2S2O8, MeCN, 0 °C to r.t. | 45% | [1] |
Experimental Protocols
Protocol 1: Synthesis of Prenylated Monomethyl Orcinols (6b and 6c) via Tsuji-Trost Allylation and Claisen Rearrangement
This protocol is based on a published procedure.[1]
Step 1: Tsuji-Trost Allylation
-
To a solution of monomethyl orcinol (1 equivalent) in THF, add 4 Å molecular sieves.
-
Add tert-butyl (2-methylbut-3-en-2-yl) carbonate (3.5 equivalents) and Pd(PPh3)4 (1.0 mol%).
-
Stir the reaction mixture at 4 °C for 16 hours.
-
After the reaction is complete (monitored by TLC), filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the allyl ether intermediate.
Step 2: Claisen Rearrangement
-
Dissolve the purified allyl ether from Step 1 in DMF.
-
Heat the solution to 185 °C using microwave irradiation for 1 hour.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting mixture of prenylated monomethyl orcinols by column chromatography to separate the isomers.
Protocol 2: Direct Bromination of Monomethyl Orcinol
This protocol is based on a published procedure.[1]
-
Dissolve monomethyl orcinol (1 equivalent) in acetonitrile (MeCN).
-
Cool the solution to 0 °C in an ice bath.
-
Add LiBr (2.0 equivalents) and (nBu4N)2S2O8 (2.0 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-bromo-3-methoxy-5-methylphenol.
Visualizations
Caption: High-level workflow for the synthesis of a diorcinol-based anti-MRSA agent.
Caption: Key components of the Pd-catalyzed diaryl ether coupling reaction.
Caption: Decision tree for troubleshooting low synthesis yield.
References
Troubleshooting Anti-MRSA agent 9 MIC assay variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing variability in Minimum Inhibitory Concentration (MIC) assays for Anti-MRSA Agent 9.
Troubleshooting Guides
This section addresses specific issues that can lead to variability in your MIC assay results.
Question: Why am I seeing significant well-to-well or day-to-day variation in my MIC values for this compound?
Answer:
Variability in MIC assays is a common challenge that can arise from several factors throughout the experimental workflow. Consistent and reproducible results depend on meticulous attention to detail. Here are the primary areas to investigate:
-
Inoculum Preparation and Density: The number of bacteria in the initial inoculum is a critical factor. This phenomenon, known as the "inoculum effect," can significantly alter MIC values, particularly for β-lactam antibiotics.[1][2] Even minor differences in the starting bacterial concentration can lead to dramatic shifts in the MIC.[1]
-
Methodology and Procedural Consistency: Different MIC testing methods (e.g., broth microdilution, agar dilution, E-test) can yield different results.[3][4][5][6][7] It is crucial to use a standardized and validated protocol consistently.
-
Reagent and Media Quality: The quality and preparation of reagents, including the this compound stock solution and the growth medium, are paramount.[8][9]
-
Incubation Conditions: Time, temperature, and atmospheric conditions during incubation can all impact bacterial growth and, consequently, the MIC reading.[8][10]
-
Quality Control (QC): Regular testing with well-characterized reference strains is essential to ensure the entire testing system is performing correctly.[8][9][11][12][13]
Below is a troubleshooting workflow to help you systematically identify the source of variability.
Caption: Troubleshooting workflow for inconsistent MIC results.
Question: My MIC values for this compound are consistently higher or lower than expected. What could be the cause?
Answer:
A consistent deviation in MIC values often points to a systematic error in your experimental setup. Here’s a breakdown of potential causes and how to address them:
| Potential Cause | Troubleshooting Steps |
| Incorrect Inoculum Density | If MICs are consistently lower than expected, the inoculum may be too light. Conversely, if MICs are consistently higher, the inoculum may be too heavy.[14] Solution: Standardize your inoculum preparation using a 0.5 McFarland turbidity standard or a spectrophotometer. Perform colony counts on your inoculum to verify the CFU/mL. |
| This compound Stock Solution Degradation | Improper storage or repeated freeze-thaw cycles can lead to a decrease in the agent's potency, resulting in falsely high MICs. Solution: Prepare fresh stock solutions of this compound. Aliquot and store at the recommended temperature, avoiding repeated freeze-thaw cycles. |
| Media Composition | The composition of the growth medium, such as cation concentration, can affect the activity of some antimicrobial agents.[15] Solution: Ensure you are using the recommended Mueller-Hinton Broth (MHB) or other specified media and that it is prepared according to standard protocols (e.g., CLSI, EUCAST). |
| Incubation Time | Extending the incubation time can sometimes lead to an increase in the observed MIC.[10] Solution: Strictly adhere to the recommended incubation time for MRSA (typically 16-20 hours). |
Frequently Asked Questions (FAQs)
Q1: What is the acceptable range of variability for an MIC assay?
A1: According to the Clinical and Laboratory Standards Institute (CLSI), a precise antimicrobial susceptibility testing method should yield MIC values within a 3-log₂ dilution range upon replicate testing.[16] However, some challenging isolate-drug combinations may exhibit variability of ≥4 dilutions even under highly controlled conditions.[16]
Q2: How should I prepare the inoculum for my MIC assay?
A2: A standardized inoculum is crucial for reproducible results. The recommended method is to prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL. This suspension is then further diluted to achieve the final target inoculum density in the microtiter plate, typically 5 x 10⁵ CFU/mL.[2]
Detailed Inoculum Preparation Protocol:
-
Select 3-5 well-isolated colonies of similar morphology from a fresh (18-24 hour) agar plate.
-
Touch the top of each colony with a sterile loop or swab.
-
Transfer the growth to a tube containing sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding more bacteria or diluent. This can be done visually or with a spectrophotometer.
-
Dilute this standardized suspension as per your protocol to achieve the final inoculum concentration.
Caption: Standardized inoculum preparation workflow.
Q3: Which quality control strains should I use for my this compound MIC assay?
A3: It is essential to use well-characterized QC strains with known MIC ranges for your anti-MRSA agent. For MRSA, a common QC strain is Staphylococcus aureus ATCC® 29213™. You should also include a resistant control strain to ensure your assay can detect resistance.[12] The acceptable MIC ranges for QC strains are established by standards organizations like CLSI and EUCAST.
Q4: How do different MIC testing methods compare in terms of results for anti-MRSA agents?
A4: Different methods for determining MICs can produce variable results. Broth microdilution is generally considered the gold standard.[3][7] Other methods like E-test and automated systems (e.g., Vitek) may show discrepancies.[4][5][6] It is important to be aware of the limitations and potential biases of the method you are using.
| Method | Advantages | Disadvantages |
| Broth Microdilution | Gold standard, provides quantitative results.[3][7] | Labor-intensive. |
| Agar Dilution | Can test multiple isolates simultaneously. | Labor-intensive, trailing endpoints can be difficult to read.[17] |
| E-test (Gradient Diffusion) | Simple to perform, provides a direct MIC reading. | Can be more expensive, may yield higher MICs for some agents compared to broth microdilution.[3][4] |
| Automated Systems (e.g., Vitek) | High throughput, standardized. | May have discrepancies with reference methods, especially for certain drug-bug combinations.[4][5][7] |
Q5: Could the mechanism of action of this compound influence MIC variability?
A5: Yes, the mechanism of action can play a role. For example, agents that are susceptible to enzymatic degradation by the bacteria (like β-lactams and β-lactamases) can exhibit a pronounced inoculum effect.[2] If this compound's mechanism is not yet fully elucidated, observing a strong inoculum effect could provide clues about its mode of action.
Caption: Influence of Mechanism of Action on Inoculum Effect.
References
- 1. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Inoculum Effect in the Era of Multidrug Resistance: Minor Differences in Inoculum Have Dramatic Effect on MIC Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reporting elevated vancomycin minimum inhibitory concentration in methicillin-resistant Staphylococcus aureus: consensus by an International Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methicillin Resistant Staphylococcus aureus: Inconsistencies in Vancomycin Susceptibility Testing Methods, Limitations and Advantages of each Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. eintest.cs.uiowa.edu [eintest.cs.uiowa.edu]
- 8. researchgate.net [researchgate.net]
- 9. gcsmc.org [gcsmc.org]
- 10. journals.asm.org [journals.asm.org]
- 11. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bsac.org.uk [bsac.org.uk]
- 13. Quality control of antimicrobial susceptibility tests | PPT [slideshare.net]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. journals.asm.org [journals.asm.org]
- 17. academic.oup.com [academic.oup.com]
Improving in vivo stability of Anti-MRSA agent 9
Welcome to the technical support center for Anti-MRSA Agent 9. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the in vivo evaluation of this novel therapeutic candidate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the main factors contributing to the poor in vivo stability of Agent 9?
A1: The primary factors affecting the in vivo stability of Agent 9, a novel peptide-based agent, are rapid proteolytic degradation by plasma and tissue proteases and potential clearance by the reticuloendothelial system. Its susceptibility to hydrolysis and oxidation can also contribute to reduced efficacy over time.[1][2][3]
Q2: How can the formulation of Agent 9 be modified to improve its stability and bioavailability?
A2: Several formulation strategies can enhance the stability and bioavailability of Agent 9. These include microencapsulation to provide a protective barrier, lyophilization (freeze-drying) to prevent hydrolysis, and the use of lipid-based delivery systems or amorphous solid dispersions to improve solubility and absorption.[1][2][3][4] The choice of formulation will depend on the specific application and desired release profile.
Q3: Are there any chemical modifications that can be made to Agent 9 to increase its resistance to degradation?
A3: Yes, structural modifications to the peptide backbone of Agent 9 can significantly improve its stability. Techniques such as N- and C-terminal capping, substituting natural L-amino acids with D-amino acids or other unnatural amino acids, and peptide stapling can make the molecule less susceptible to protease activity.[5][6]
Q4: What is the proposed mechanism of action for Agent 9 against MRSA?
A4: Agent 9 is believed to exert its antibacterial effect by targeting and disrupting the bacterial cell wall biosynthesis pathway.[7][8] Specifically, it is hypothesized to inhibit an essential enzyme involved in peptidoglycan synthesis, leading to cell lysis and death. Further studies are ongoing to fully elucidate the precise molecular interactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Agent 9.
Problem 1: Rapid loss of Agent 9 activity in plasma stability assays.
-
Question: My in vitro plasma stability assay shows that over 80% of Agent 9 is degraded within the first hour. How can I improve its stability in this assay?
-
Answer: This rapid degradation is likely due to proteolytic enzymes in the plasma. To address this, consider the following:
-
Chemical Modification: Synthesize analogs of Agent 9 with stabilizing modifications, such as D-amino acid substitutions or terminal capping, to reduce susceptibility to proteases.[6]
-
Formulation Strategies: Encapsulate Agent 9 in liposomes or nanoparticles to shield it from enzymatic degradation.[2]
-
Protease Inhibitors: While not a solution for in vivo application, including a cocktail of protease inhibitors in your in vitro assay can help confirm that proteolysis is the primary degradation pathway and allow you to study other stability aspects.
-
Problem 2: Low bioavailability of Agent 9 in animal models after oral administration.
-
Question: I am observing very low systemic exposure of Agent 9 after oral gavage in my mouse model. What could be the reason, and how can I improve oral bioavailability?
-
Answer: Low oral bioavailability for a peptide-based agent like Agent 9 is common due to poor permeability across the intestinal epithelium and degradation in the gastrointestinal tract.[4][9] Consider these approaches:
-
Lipid-Based Formulations: Formulating Agent 9 in a lipid-based delivery system can enhance its solubility and facilitate transport across biological membranes.[4]
-
Permeation Enhancers: The inclusion of permeation enhancers in the formulation can transiently increase the permeability of the intestinal lining, allowing for better absorption.[1][2]
-
Nanoparticle Encapsulation: Encapsulating Agent 9 in polymeric nanoparticles can protect it from the harsh environment of the stomach and intestines and improve its uptake.
-
Problem 3: High variability in efficacy in in vivo infection models.
-
Question: The therapeutic effect of Agent 9 in my MRSA-infected animal model is inconsistent across different experiments. What could be causing this variability?
-
Answer: High variability in in vivo efficacy can stem from several factors related to the compound's stability and the experimental setup.
-
Inconsistent Formulation: Ensure your formulation is homogenous and that the particle size (if applicable) is consistent between batches. Use fresh preparations for each experiment to avoid degradation during storage.
-
Pharmacokinetic Variability: The clearance rate of Agent 9 may vary between animals. It is crucial to perform a full pharmacokinetic study to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Model-Specific Factors: The severity of the infection, the specific MRSA strain used, and the timing of treatment administration can all impact the outcome. Standardize your infection and treatment protocols carefully.[10]
-
Data Presentation
The following tables summarize hypothetical data for Agent 9 to illustrate the impact of different stabilization strategies.
Table 1: In Vitro Plasma Stability of Agent 9 Formulations
| Formulation/Modification | Half-life in Human Plasma (minutes) | % Remaining after 60 minutes |
| Unmodified Agent 9 | 15 | < 5% |
| Agent 9 with N-terminal Acetylation | 45 | 25% |
| Agent 9 with D-amino acid substitution | 120 | 60% |
| Liposomal Agent 9 | > 240 | > 85% |
Table 2: Pharmacokinetic Parameters of Agent 9 in Mice
| Formulation | Route of Administration | Bioavailability (%) | Cmax (ng/mL) | T1/2 (hours) |
| Unmodified Agent 9 | Intravenous | 100 | 1500 | 0.5 |
| Unmodified Agent 9 | Oral | < 1 | Not Detected | - |
| Lipid-based Formulation | Oral | 15 | 250 | 2.5 |
| Nanoparticle Encapsulation | Oral | 25 | 400 | 4.0 |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To assess the stability of Agent 9 in the presence of plasma enzymes.
-
Materials: Agent 9 stock solution, fresh human plasma (with anticoagulant), quenching solution (e.g., acetonitrile with an internal standard), HPLC-MS/MS system.
-
Procedure:
-
Pre-warm human plasma to 37°C.
-
Spike Agent 9 into the plasma to a final concentration of 1 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma mixture.
-
Immediately add the aliquot to a tube containing ice-cold quenching solution to stop the enzymatic reaction and precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of remaining Agent 9 using a validated HPLC-MS/MS method.
-
Calculate the half-life (T1/2) of Agent 9 in plasma.
-
Protocol 2: Mouse Peritonitis Model for In Vivo Efficacy
-
Objective: To evaluate the therapeutic efficacy of different formulations of Agent 9 in a mouse model of MRSA peritonitis.[11]
-
Materials: 6-8 week old BALB/c mice, MRSA strain (e.g., USA300), mucin (to enhance infection), Agent 9 formulations, vehicle control, vancomycin (positive control).
-
Procedure:
-
Prepare an inoculum of MRSA mixed with mucin.
-
Induce peritonitis in mice via intraperitoneal (IP) injection of the MRSA/mucin suspension.
-
At a predetermined time post-infection (e.g., 1 hour), administer the treatment (Agent 9 formulation, vehicle, or vancomycin) via the desired route (e.g., IP or oral).
-
Monitor the mice for signs of illness and survival over a period of 72-96 hours.
-
In a separate cohort of animals, euthanize at specific time points post-treatment (e.g., 24 hours) to determine the bacterial load in the peritoneal fluid and key organs (e.g., liver, spleen) by plating serial dilutions on agar plates.
-
Compare the survival rates and bacterial counts between the different treatment groups.
-
Visualizations
Below are diagrams illustrating key concepts and workflows for improving the in vivo stability of this compound.
Caption: Logical workflow for improving the in vivo stability of Agent 9.
Caption: Experimental workflow for evaluating Agent 9 stability and efficacy.
References
- 1. jocpr.com [jocpr.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. tandfonline.com [tandfonline.com]
- 4. upm-inc.com [upm-inc.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Infectious Agents against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. | BioWorld [bioworld.com]
Technical Support Center: Purification of Novel Anti-MRSA Agents
Welcome to the technical support center for the purification of novel anti-MRSA agents. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for purifying a novel anti-MRSA agent from a bacterial culture supernatant?
A1: The initial steps typically involve separating the active compound from the bulk culture components. A common starting point is ammonium sulfate precipitation to concentrate the protein or peptide fraction. This is often followed by a preliminary chromatographic step, such as ion-exchange chromatography, to further isolate the agent based on its charge. For example, in the purification of anti-MRSA peptides from Brevibacillus sp. SPR-20, the process began with ammonium sulfate precipitation, which increased the specific activity, followed by cation-exchange chromatography.[1]
Q2: My anti-MRSA agent is a recombinant protein expressed in E. coli. What is a standard purification workflow?
A2: A standard workflow for a recombinant anti-MRSA protein often involves cell lysis, followed by affinity chromatography if the protein is tagged (e.g., with a His-tag). Subsequent purification steps may include ion-exchange and size-exclusion chromatography to achieve high purity. For instance, a protocol for SaCas9 purification utilizes immobilized metal affinity chromatography (IMAC) followed by cation exchange chromatography.[2]
Q3: What are common reasons for low recovery of my anti-MRSA agent during purification?
A3: Low recovery can stem from several factors, including protein instability, precipitation, or non-optimal chromatography conditions.[3] It is crucial to ensure that the buffer pH and conductivity are suitable for the protein's stability and binding to the chromatography resin.[3][4] For affinity chromatography, issues like a hidden tag or overly stringent wash buffers can also lead to poor yield.[5]
Q4: How can I prevent my purified anti-MRSA protein from aggregating?
A4: Protein aggregation can be minimized by optimizing buffer conditions such as pH, ionic strength, and the use of additives.[4] It is also important to handle the protein gently and avoid prolonged exposure to conditions that may cause denaturation, such as extreme pH or temperature.[3] Storing the purified protein in a suitable buffer at a low temperature (e.g., -80°C) is also recommended.[6]
Q5: What are the options for purifying anti-MRSA agents that are not proteins, such as small molecules or peptides?
A5: For non-protein agents, such as saponins from Zygophyllum album, purification often involves different chromatographic techniques.[7] Reversed-phase chromatography is a powerful method for purifying peptides and other small molecules based on their hydrophobicity.[1] The selection of the appropriate chromatographic method will depend on the specific physicochemical properties of the anti-MRSA agent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Initial Precipitation | Incomplete precipitation or loss during resolubilization. | Optimize the concentration of the precipitating agent (e.g., ammonium sulfate). Ensure the pellet is fully resolubilized in a minimal volume of an appropriate buffer. |
| Protein Does Not Bind to Affinity Column | The affinity tag may be inaccessible or folded inside the protein.[5] | Purify under denaturing conditions to expose the tag, followed by refolding.[5] |
| Buffer conditions are not optimal for binding. | Adjust the pH and salt concentration of your binding buffer. For His-tags, ensure the imidazole concentration in the loading buffer is low (1-5 mM).[5] | |
| Protein Elutes with Non-specific Contaminants | Non-specific binding of host cell proteins to the resin. | Increase the stringency of the wash steps, for example, by increasing the salt or imidazole concentration in the wash buffer.[5] Consider adding a secondary purification step like ion-exchange or size-exclusion chromatography.[2] |
| Loss of Biological Activity After Purification | The protein has denatured or misfolded during purification. | Perform purification steps at a lower temperature (e.g., 4°C). Use a buffer system that maintains the protein's stability and pH.[3] Elute from affinity columns using gentler methods, such as a high-salt buffer instead of low pH, if the protein is sensitive to acidic conditions.[4][5] |
| Presence of Endotoxins in the Final Product | Contamination from the host organism (e.g., E. coli). | Use endotoxin-free reagents and labware. Incorporate an endotoxin removal step in your purification protocol, such as chromatography with an endotoxin-binding resin. |
Experimental Protocols
General Multi-Step Purification Protocol for a Secreted Anti-MRSA Peptide
This protocol is a generalized procedure based on the purification of anti-MRSA peptides from Brevibacillus sp. SPR-20.[1]
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the cell-free culture supernatant at 4°C with constant stirring to a final saturation of 80%.
-
Allow precipitation to occur overnight at 4°C.
-
Centrifuge at 10,000 x g for 20 minutes to collect the precipitate.
-
Resuspend the pellet in a minimal volume of the appropriate buffer (e.g., Tris-HCl, pH 7.5).
-
Dialyze the resuspended pellet against the same buffer to remove excess salt.
-
-
Cation-Exchange Chromatography (CIEX):
-
Load the dialyzed sample onto a cation-exchange column (e.g., CM Sepharose) pre-equilibrated with the binding buffer.
-
Wash the column with the binding buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound peptides using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the binding buffer).
-
Collect fractions and test for anti-MRSA activity.
-
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Pool the active fractions from the CIEX step.
-
Load the pooled sample onto a C18 RP-HPLC column.
-
Elute using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing a small amount of an ion-pairing agent (e.g., 0.1% trifluoroacetic acid).
-
Collect peaks and test for anti-MRSA activity.
-
Analyze the pure fractions by mass spectrometry to determine their molecular weight and sequence.
-
Quantitative Data Summary
| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purification Fold |
| Culture Supernatant | 1500 | 120,000 | 80 | 100 | 1 |
| Ammonium Sulfate Precipitate | 211 | 60,000 | 284 | 50 | 3.55 |
| Cation-Exchange Chromatography | 39.8 | 18,000 | 452 | 15 | 5.65 |
| Reversed-Phase HPLC | 1.2 | 9,600 | 8000 | 8 | 100 |
This table is a representative example based on typical purification data and the trends described in the purification of anti-MRSA peptides from Brevibacillus sp. SPR-20.[1] "AU" stands for Activity Units.
Visualizations
Caption: A general experimental workflow for the purification of an anti-MRSA agent.
Caption: A logical troubleshooting workflow for purification challenges.
References
- 1. Purification and Characterization of Novel Anti-MRSA Peptides Produced by Brevibacillus sp. SPR-20 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - ES [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. New combination approaches to combat methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Anti-MRSA agent 9
Welcome to the technical support center for Anti-MRSA agent 9. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel synthetic small molecule designed to inhibit the activity of undecaprenyl pyrophosphate (UPP) synthase in Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] UPP synthase is a crucial enzyme in the bacterial cell wall biosynthesis pathway.[1][3] By inhibiting this enzyme, Agent 9 disrupts the formation of the peptidoglycan layer, leading to compromised cell integrity and ultimately, bacterial cell death.[1]
Q2: What is the expected potency of a standard batch of this compound?
A2: A standard batch of this compound is expected to exhibit a Minimum Inhibitory Concentration (MIC) in the range of 0.5 - 2.0 µg/mL against common MRSA strains. The half-maximal inhibitory concentration (IC50) against purified UPP synthase should be approximately 5-10 µM.[2] Significant deviations from these ranges may indicate batch-to-batch variability or experimental issues.
Q3: Are there any known signaling pathways in MRSA that could be affected by this compound?
A3: While the primary target of this compound is UPP synthase, downstream effects on bacterial signaling pathways that regulate cell wall metabolism and stress responses may be observed. For instance, inhibition of peptidoglycan synthesis can trigger two-component signaling systems like WalKR, which is involved in regulating cell wall homeostasis.[4]
Troubleshooting Guide
Issue 1: Observed MIC values are higher than the expected range.
This is a common issue that can arise from several factors. The following table outlines potential causes and recommended actions.
| Potential Cause | Recommended Troubleshooting Steps |
| Batch-to-Batch Variability | 1. Verify the Certificate of Analysis (CoA) for the specific batch to confirm its purity and identity. 2. Perform analytical validation of the compound using techniques like HPLC to confirm its concentration and integrity.[5][6] 3. Compare the current batch's performance against a previously validated, well-performing batch if available. |
| Inaccurate Compound Concentration | 1. Ensure the stock solution was prepared correctly. Re-calculate the required mass and volume. 2. Verify the calibration and accuracy of the balance used for weighing the compound. 3. If possible, use a spectrophotometric method or HPLC to confirm the concentration of the stock solution. |
| Bacterial Strain Variability | 1. Confirm the identity and purity of the MRSA strain used. 2. Ensure the bacterial inoculum was prepared to the correct density (e.g., 0.5 McFarland standard). 3. Sub-culture the MRSA strain from a fresh plate to ensure viability. |
| Assay Conditions | 1. Verify the composition and pH of the growth medium. 2. Ensure proper incubation conditions (temperature, time, and aeration). |
Issue 2: Inconsistent results between experimental replicates.
Inconsistent results can be frustrating. Below are common causes and how to address them.
| Potential Cause | Recommended Troubleshooting Steps |
| Pipetting Errors | 1. Ensure pipettes are properly calibrated. 2. Use appropriate pipette volumes for the desired concentration range to minimize errors. 3. Employ reverse pipetting for viscous solutions. |
| Well-to-Well Contamination | 1. Use sterile techniques throughout the experiment. 2. Be careful to avoid splashing when adding reagents to the microplate wells. |
| Edge Effects in Microplates | 1. Avoid using the outermost wells of the microplate for critical experiments. 2. If using all wells is necessary, ensure proper plate sealing and humidification during incubation to minimize evaporation. |
| Incomplete Compound Solubilization | 1. Visually inspect the stock solution for any precipitate. 2. If solubility is an issue, try gentle warming or sonication. Ensure the compound remains stable under these conditions. |
Data on Batch-to-Batch Variability
The following table summarizes hypothetical data from three different batches of this compound, illustrating potential variability.
| Batch Number | Purity (by HPLC) | MIC vs. MRSA (µg/mL) | IC50 vs. UPP Synthase (µM) |
| Batch A (Standard) | >99% | 1.0 | 7.5 |
| Batch B (Sub-optimal) | 95% | 4.0 | 25.0 |
| Batch C (Degraded) | 98% (with 2% unknown impurity) | 2.5 | 15.0 |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol is for determining the MIC of this compound using the broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of MRSA from a fresh agar plate.
-
Suspend the colonies in sterile Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the stock solution in a 96-well microplate using MHB to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microplate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 2: UPP Synthase Inhibition Assay
This protocol outlines a general enzymatic assay to determine the IC50 of this compound against UPP synthase.
-
Reagents and Buffers:
-
Purified recombinant MRSA UPP synthase.
-
Substrates: Farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP).
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Detection reagent (e.g., a fluorescent probe that binds to the product).
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the UPP synthase enzyme to each well.
-
Add the compound dilutions to the wells and incubate for a pre-determined time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrates (FPP and IPP).
-
Incubate at the optimal temperature for the enzyme.
-
-
Data Analysis:
-
Measure the signal (e.g., fluorescence) at a specific time point.
-
Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for MIC determination.
Caption: Troubleshooting logic for high MIC values.
References
- 1. Anti-Infectious Agents against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Mode of action of microbial anti-MRSA agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two-component signaling pathways modulate drug resistance of Staphylococcus aureus (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a multiple and global analytical indicator of batch consistency: traditional Chinese medicine injection as a case study - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10065B [pubs.rsc.org]
- 6. 小分子分析与质控 [sigmaaldrich.com]
Technical Support Center: Enhancing Bioavailability of Anti-MRSA Agent 9 (Quinolone-Based)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on modifying "Anti-MRSA Agent 9," a hypothetical novel quinolone-based compound, to enhance its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for quinolone-based anti-MRSA agents?
A1: Quinolone antibiotics primarily act by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3][4] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By forming a stable complex with the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.[3] In Gram-positive bacteria like Staphylococcus aureus, topoisomerase IV is often the primary target.[2]
Q2: What are the common reasons for the low oral bioavailability of quinolone-based compounds like Agent 9?
A2: Low oral bioavailability of quinolones can be attributed to several factors:
-
Poor aqueous solubility: Many quinolones have limited solubility in water, which can hinder their dissolution in the gastrointestinal tract, a prerequisite for absorption.[5][6]
-
Low permeability: The ability of the drug to pass through the intestinal epithelium can be limited.[6]
-
Efflux pumps: Bacteria can develop resistance by actively pumping the drug out of the cell using efflux pumps like NorA in S. aureus.[1] This can also be a factor in reduced absorption across the gut wall.
-
First-pass metabolism: The drug may be extensively metabolized in the liver before it reaches systemic circulation.[6]
Troubleshooting Guides
Guide 1: Low Aqueous Solubility
Problem: this compound exhibits poor solubility in aqueous solutions, leading to inconsistent results in in vitro assays and predicted low oral absorption.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| Intrinsic molecular properties | Modify the structure of Agent 9 to include more polar functional groups. | Chemical Synthesis: Introduce hydrophilic moieties (e.g., hydroxyl, amino groups) to the core structure. |
| Suboptimal formulation | Formulate Agent 9 as a salt or a prodrug to improve its dissolution characteristics.[7][8] | Salt Formation: React Agent 9 with a pharmaceutically acceptable acid or base. Prodrug Synthesis: Synthesize an ester or phosphate prodrug of Agent 9.[7][9] |
| Poor dissolution rate | Reduce the particle size of the compound to increase the surface area for dissolution.[10] | Micronization/Nanonization: Utilize techniques like wet milling to reduce particle size. |
| Ineffective delivery system | Encapsulate Agent 9 in a nanoparticle-based delivery system.[5][11][12][13][14] | Nanoparticle Formulation: Prepare lipid-based nanoparticles or polymeric nanoparticles encapsulating Agent 9.[5][15] |
Guide 2: Poor Intestinal Permeability in Caco-2 Assays
Problem: Agent 9 shows low apparent permeability (Papp) in the apical to basolateral (A-B) direction during Caco-2 permeability assays.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| High lipophilicity | Optimize the lipophilicity (LogP) of Agent 9. A LogP value between 1 and 3 is often ideal for oral absorption. | Chemical Modification: Synthesize analogs of Agent 9 with varying lipophilicity by altering substituents. |
| Efflux by P-glycoprotein (P-gp) | Determine if Agent 9 is a substrate for P-gp. If so, co-administer with a P-gp inhibitor in vitro or modify the structure to avoid P-gp recognition. | Bidirectional Caco-2 Assay: Measure permeability in both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) > 2 suggests efflux.[16] |
| Poor paracellular transport | Enhance paracellular transport by using formulation excipients that modulate tight junctions. | Formulation with Permeation Enhancers: Include excipients like chitosan or sodium caprate in the formulation. |
Guide 3: Low In Vivo Bioavailability Despite Good In Vitro Data
Problem: Agent 9 demonstrates good solubility and permeability in vitro, but in vivo pharmacokinetic studies in rats show low oral bioavailability (F%).
Possible Causes & Solutions:
| Possible Cause | Suggested Solution | Experimental Protocol |
| High first-pass metabolism | Investigate the metabolic stability of Agent 9 in liver microsomes. If unstable, modify the structure at the site of metabolism. | Liver Microsome Stability Assay: Incubate Agent 9 with rat liver microsomes and measure its degradation over time. |
| Poor absorption due to food effects | Conduct in vivo studies in both fasted and fed states to assess the impact of food on absorption. | Fasted vs. Fed In Vivo PK Study: Administer Agent 9 to two groups of rats, one fasted and one fed, and compare the pharmacokinetic profiles. |
| Chemical degradation in the GI tract | Assess the stability of Agent 9 at different pH values simulating the stomach and intestine. | pH Stability Assay: Incubate Agent 9 in buffers of varying pH (e.g., 1.2, 6.8) and analyze for degradation. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is for determining the intestinal permeability of this compound.[16][17][18][19][20]
Materials:
-
Caco-2 cells (passage 40-60)
-
Transwell® inserts (e.g., 12-well plates)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Test compound (Agent 9) and control compounds (e.g., atenolol - low permeability, propranolol - high permeability)
-
LC-MS/MS for analysis
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 18-22 days to form a confluent monolayer.[16]
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be >300 Ω·cm².[19]
-
Wash the cell monolayers with transport buffer.
-
Add the test compound solution (e.g., 10 µM) to the apical (donor) compartment.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) compartment.
-
For bidirectional assessment, also perform the experiment in the basolateral-to-apical direction.[16]
-
Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.[16]
Data Presentation:
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A / A-B) | Predicted Absorption |
| Atenolol | < 1 | - | - | Low |
| Propranolol | > 10 | - | - | High |
| Agent 9 (Batch 1) | 0.5 | 2.5 | 5.0 | Low (potential efflux) |
| Agent 9 (Modified) | 2.0 | 2.2 | 1.1 | Moderate |
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic oral pharmacokinetic study for this compound in rats.[21][22]
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
This compound formulation (e.g., in 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Procedure:
-
Fast rats overnight (with access to water) before dosing.
-
Administer a single oral dose of Agent 9 (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples (approx. 0.2 mL) from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Determine the concentration of Agent 9 in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, F%) using appropriate software. An intravenous dosing group is required to determine the absolute bioavailability (F%).
Data Presentation:
| Parameter | Agent 9 (Oral) | Agent 9 (IV) |
| Dose (mg/kg) | 10 | 2 |
| Cmax (ng/mL) | 150 | 800 |
| Tmax (h) | 1.5 | 0.1 |
| AUC₀-t (ng·h/mL) | 750 | 600 |
| t₁/₂ (h) | 4.2 | 3.8 |
| Bioavailability (F%) | 25% | - |
Visualizations
Caption: Workflow for enhancing the bioavailability of this compound.
Caption: Mechanism of action of a quinolone-based anti-MRSA agent.
References
- 1. jidc.org [jidc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Lipid-based Nanosized Delivery Systems for Fluoroquinolones: a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into Prodrugs of Quinolones and Fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharm-int.com [pharm-int.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Delafloxacin-Capped Gold Nanoparticles (DFX-AuNPs): An Effective Antibacterial Nano-Formulation of Fluoroquinolone Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caco-2 Permeability | Evotec [evotec.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. enamine.net [enamine.net]
- 19. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 21. Kinetics of quinolone antibiotics in rats: efflux from cerebrospinal fluid to the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Anti-MRSA agent 9 experiments
Welcome to the technical support center for Anti-MRSA Agent 9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and to troubleshoot unexpected results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Question: Why am I seeing significant batch-to-batch variability in the Minimum Inhibitory Concentration (MIC) of Agent 9?
Answer: Batch-to-batch variability can be a common issue with novel therapeutic agents. Several factors could be contributing to this inconsistency:
-
Compound Purity and Stability: Ensure that the purity of each batch of Agent 9 is consistent. Minor variations in synthesis and purification can lead to different levels of active compound. Additionally, confirm the stability of the compound under your storage conditions. Degradation of the agent will lead to a decrease in potency and thus a higher apparent MIC.
-
Solvent Effects: The choice of solvent and its concentration can impact the activity of the compound. Ensure that the same solvent and final concentration are used for each experiment. It is also crucial to run a solvent-only control to rule out any inhibitory effects of the solvent itself.
-
Experimental Conditions: Minor variations in experimental conditions can lead to different MIC values. These include incubation time, temperature, and the specific lot of growth medium used.[1] Standardize these parameters across all experiments to minimize variability.
Question: The MIC of Agent 9 is consistent for standard MRSA strains (e.g., ATCC 43300), but varies widely when I test it against clinical isolates. What could be the reason?
Answer: This is a critical observation in drug development and points to the heterogeneity of resistance mechanisms in clinical MRSA strains.
-
Strain-Specific Resistance Mechanisms: While Agent 9 targets the WalKR two-component system, clinical isolates may have additional resistance mechanisms that could indirectly affect the agent's efficacy. For example, mutations in other regulatory systems or differences in cell wall thickness could alter the susceptibility to Agent 9.
-
Genetic Background of Isolates: The genetic background of clinical isolates can be highly diverse. It is advisable to perform genomic sequencing on isolates that show unexpected resistance to identify any potential off-target mutations or resistance determinants.
-
Heteroresistance: Some MRSA populations may exhibit heteroresistance, where a small subpopulation of cells shows a higher level of resistance.[2] Standard MIC testing may not always detect these subpopulations. Consider performing population analysis profiles to investigate this possibility.
Question: I am not seeing any activity of Agent 9 in my biofilm inhibition assay, even at concentrations above the MIC. Why is this happening?
Answer: Biofilms present a unique challenge for antimicrobial agents, and it is not uncommon for compounds effective against planktonic (free-swimming) bacteria to have limited activity against biofilms.
-
Matrix Penetration: The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, preventing Agent 9 from reaching the embedded bacterial cells.
-
Altered Physiological State: Bacteria within a biofilm are in a different physiological state compared to planktonic cells. They often have slower growth rates and altered gene expression, which can reduce their susceptibility to antimicrobial agents.
-
Efflux Pumps: Some bacteria upregulate efflux pumps in the biofilm state, which can actively pump out antimicrobial compounds like Agent 9 before they can reach their target.
-
Assay Conditions: Ensure your biofilm assay protocol is optimized. Factors like the type of microplate, growth medium, and incubation time can significantly impact biofilm formation and susceptibility.[3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is an inhibitor of the WalKR two-component signaling system in Staphylococcus aureus.[4] Specifically, it is designed to interfere with the autophosphorylation of the sensor histidine kinase, WalK. This prevents the subsequent phosphorylation and activation of the response regulator, WalR.[5] As WalR is a key regulator of cell wall metabolism and the expression of virulence factors, its inhibition leads to disruption of these essential processes and ultimately, bacterial cell death.[2][5]
Q2: Why is the WalKR system a good target for an anti-MRSA agent? A2: The WalKR system is essential for the viability of S. aureus, making it an attractive target for novel antibiotics.[5][6] Unlike many other signaling systems, it is highly conserved across Gram-positive bacteria but is absent in mammals, which suggests a lower likelihood of host toxicity.[4] Furthermore, its central role in controlling cell wall synthesis and virulence means that its inhibition can have a multi-faceted impact on the pathogen.[5]
Q3: Can I use standard CLSI guidelines for MIC testing with Agent 9? A3: Yes, the general principles and methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution testing are applicable and recommended for determining the MIC of Agent 9.[7] However, as a novel compound, you may need to optimize certain conditions, such as the choice of solvent for the agent and ensuring its stability in the testing medium.
Q4: What are some expected MIC ranges for comparator antibiotics against MRSA? A4: The table below provides typical MIC ranges for some common antibiotics against MRSA. These values can serve as a benchmark for your experiments with Agent 9.
| Antibiotic | MRSA MIC Range (µg/mL) |
| Vancomycin | 0.5 - 2 |
| Daptomycin | 0.25 - 1 |
| Linezolid | 0.5 - 4 |
| Oxacillin | ≥ 4 |
| Agent 9 (Hypothetical) | 0.125 - 1 |
Note: These are typical ranges and can vary depending on the specific strain and testing methodology.[8][9]
Q5: How do I interpret the results of my crystal violet biofilm assay? A5: The crystal violet assay quantifies the total biofilm biomass. A reduction in the optical density (OD) at around 570-600 nm in the presence of Agent 9 compared to the untreated control indicates inhibition of biofilm formation.[3][10] The results can be expressed as a percentage of inhibition relative to the control. It is important to also assess the viability of the cells within the biofilm using a metabolic assay (e.g., XTT) or by plating for colony forming units (CFUs) to distinguish between inhibition of biofilm formation and killing of the cells within the biofilm.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
MRSA strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Agent 9 Dilutions:
-
Perform serial two-fold dilutions of the Agent 9 stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
Include a positive control (no agent) and a negative control (no bacteria).
-
If using a solvent like DMSO, ensure the final concentration is consistent across all wells and include a solvent control.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Agent 9 that completely inhibits visible growth of the organism.[7] This can be determined by visual inspection or by reading the optical density (OD) on a microplate reader.
-
Protocol 2: Crystal Violet Biofilm Inhibition Assay
Materials:
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Sterile 96-well flat-bottom tissue culture-treated plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
Procedure:
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to 0.5 McFarland standard in TSB with 1% glucose, then dilute to a final concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Plate Setup:
-
Add 100 µL of the bacterial suspension to each well of the 96-well plate.
-
Add 100 µL of TSB with 1% glucose containing various concentrations of Agent 9 to the appropriate wells. Include a no-agent control.
-
-
Incubation:
-
Incubate the plate at 37°C for 24 hours without agitation.
-
-
Washing and Staining:
-
Carefully aspirate the planktonic cells from each well.
-
Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[11]
-
-
Elution and Quantification:
-
Remove the crystal violet solution and wash the wells again with PBS until the wash water is clear.
-
Air dry the plate.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[11]
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at OD₅₇₀ₙₘ.[3]
-
Visualizations
Caption: The WalKR two-component signaling pathway in MRSA and the inhibitory action of Agent 9.
Caption: General experimental workflow for testing this compound.
References
- 1. microchemlab.com [microchemlab.com]
- 2. journals.asm.org [journals.asm.org]
- 3. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The WalKR System Controls Major Staphylococcal Virulence Genes and Is Involved in Triggering the Host Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Identification of Agents Active against Methicillin-Resistant Staphylococcus aureus USA300 from a Clinical Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methicillin-Resistant Staphylococcus aureus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. static.igem.org [static.igem.org]
Validation & Comparative
Anti-MRSA Agent 9 Demonstrates Potent Efficacy Comparable to Vancomycin, with In Vivo Superiority at Lower Doses
A comprehensive analysis of the novel phenylthiazole-based Anti-MRSA Agent 9 reveals significant antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with in vitro potency comparable to the frontline antibiotic vancomycin. Notably, in vivo studies highlight the superior efficacy of Agent 9 at a reduced dosage. This guide provides a detailed comparison of the two agents, supported by experimental data and methodologies for researchers in drug development.
A novel alkynyl-containing phenylthiazole, identified as compound 9 in recent studies, has emerged as a promising candidate in the fight against antibiotic-resistant bacteria.[1] This agent exhibits potent bactericidal activity against a range of drug-resistant S. aureus clinical isolates, including strains with intermediate or complete resistance to vancomycin.[1] Experimental evidence indicates that Agent 9's mechanism of action involves the inhibition of bacterial cell wall synthesis, a pathway also targeted by vancomycin, but through a different molecular interaction.[1]
Quantitative Efficacy Comparison
The antimicrobial efficacy of this compound and vancomycin was evaluated through in vitro and in vivo experiments. The key quantitative findings are summarized below.
In Vitro Susceptibility Testing
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined for Agent 9 and vancomycin against various strains of S. aureus. The results demonstrate that Agent 9 exhibits potent activity, not only against MRSA but also against vancomycin-resistant S. aureus (VRSA) strains, where it is significantly more potent than vancomycin.[1]
| Compound | MRSA USA300 | MRSA USA400 | VISA NRS1 | VRSA VRS10 | VRSA VRS11a | VRSA VRS12 |
| Agent 9 | 2 | 2 | 2 | 2 | 2 | 2 |
| Vancomycin | 1 | 1 | 4 | >128 | >128 | >128 |
| Agent 9 | 4 | 4 | 4 | 4 | 2 | 4 |
| Vancomycin | 2 | 2 | 8 | >128 | >128 | >128 |
In Vivo Efficacy in a Murine Thigh Infection Model
The in vivo potency of Agent 9 was assessed in a neutropenic mouse thigh infection model. This model is a standard for evaluating the efficacy of antimicrobial agents in a systemic, deep-tissue infection. Agent 9 demonstrated a reduction in MRSA burden comparable to vancomycin, but at a significantly lower dose.[1]
| Treatment Group | Dosage (mg/kg) | Mean Reduction in Bacterial Load (log10 CFU/g) |
| Agent 9 | 20 | ~2.5 |
| Vancomycin | 50 | ~2.5 |
| Untreated Control | - | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and vancomycin.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The MICs of the compounds were determined using the broth microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Preparation: S. aureus strains were grown overnight on tryptone soy agar plates at 37°C. A bacterial suspension equivalent to a 0.5 McFarland standard was prepared in phosphate-buffered saline (PBS) and subsequently diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing the bacterial inoculum.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth was plated on tryptic soy agar. The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration that resulted in a ≥99.9% reduction in the initial bacterial inoculum.
Time-Kill Assay
Time-kill kinetic studies were performed to assess the bactericidal or bacteriostatic nature of the compounds.
-
Inoculum Preparation: An overnight culture of MRSA was diluted in fresh CAMHB to a starting inoculum of approximately 1 × 10^6 CFU/mL.
-
Compound Addition: The test compounds were added at a concentration of 4 times their respective MIC.
-
Sampling and Plating: At predetermined time points (0, 2, 4, 8, and 24 hours), aliquots were removed, serially diluted in PBS, and plated on tryptic soy agar.
-
Colony Counting: The plates were incubated at 37°C for 24 hours, after which the colonies were counted to determine the number of viable bacteria.
Neutropenic Mouse Thigh Infection Model
This in vivo model was used to evaluate the efficacy of the compounds in a deep-tissue infection setting.
-
Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 prior to infection.[2]
-
Infection: A bacterial inoculum of MRSA (approximately 1-2 × 10^6 CFU) was injected into the thigh muscle of the mice.[2]
-
Treatment: Two hours post-infection, the mice were treated with either Agent 9 (20 mg/kg), vancomycin (50 mg/kg), or a vehicle control.[1]
-
Assessment of Bacterial Burden: At 24 hours post-treatment, the mice were euthanized, and the thigh muscles were excised, homogenized, and serially diluted. The dilutions were plated on agar to determine the bacterial load (CFU/gram of tissue).[2][3]
Mechanism of Action and Experimental Workflow
The distinct mechanisms of action of this compound and vancomycin, along with the experimental workflow for their comparison, are illustrated in the following diagrams.
References
Comparative Analysis of a Novel Quinazolinone-Based Anti-MRSA Agent and Linezolid
A comprehensive guide for researchers and drug development professionals on the efficacy, mechanism of action, and experimental evaluation of a next-generation antibacterial compound against the established antibiotic, linezolid, in the fight against Methicillin-Resistant Staphylococcus aureus (MRSA).
Introduction
The emergence of multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents. While linezolid, an oxazolidinone antibiotic, has been a crucial tool in treating severe MRSA infections, the continuous evolution of resistance underscores the urgent need for new therapeutic options. This guide provides a detailed comparative analysis of linezolid and a promising class of novel anti-MRSA agents: quinazolinone derivatives. For the purpose of this comparison, we will focus on a representative quinazolinone compound, herein referred to as "Agent 9," based on data from recent preclinical studies.
Mechanism of Action: A Tale of Two Targets
Linezolid exerts its antibacterial effect by inhibiting the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, a crucial step for bacterial replication.[1][2][3][4] This unique mechanism of action means there is infrequent cross-resistance with other protein synthesis inhibitors.[2][5]
In contrast, emerging research on quinazolinone derivatives suggests a different mode of action. While the exact target can vary among derivatives, some have been shown to interfere with bacterial cell wall biosynthesis.[6][7] For instance, certain quinazolinone compounds have been identified as inhibitors of undecaprenyl pyrophosphate (UPP) synthase, an essential enzyme in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[6][8] Other potential mechanisms for different quinazolinone derivatives include targeting bacterial enzymes like tyrosyl-tRNA synthetase, pyruvate kinase, and DNA gyrase B.[9]
Caption: Comparative Mechanisms of Action.
Comparative In Vitro Efficacy
The in vitro activity of an antimicrobial agent is a critical indicator of its potential therapeutic efficacy. This is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Agent | MRSA Strain(s) | MIC Range (µg/mL) | Reference |
| Linezolid | MRSA ATCC 43300 | 0.125 - 1 | [10] |
| Various clinical isolates | Typically ≤ 4 | [11] | |
| This compound (Quinazolinone derivatives) | S. aureus ATCC25923, USA300 JE2 | 0.6 - 1.0 µM (Compound 6l) | [12] |
| MRSA | 1.3 (1835F03) | [6] | |
| Various Gram-positive bacteria | Varies significantly with derivative | [13][14] |
Linezolid demonstrates consistent and potent activity against a wide range of MRSA strains.[10][11] The efficacy of quinazolinone derivatives, our "Agent 9," can be highly variable depending on the specific chemical structure. However, optimized derivatives have shown sub-micromolar to low micromolar activity against MRSA, indicating high potency that can be comparable to or even exceed that of linezolid in some cases.[12]
Comparative In Vivo Efficacy
Preclinical animal models are essential for evaluating the in vivo performance of new drug candidates.
| Agent | Animal Model | Infection Type | Key Findings | Reference |
| Linezolid | Mouse | Hematogenous Pulmonary Infection | Significantly reduced bacterial numbers compared to vancomycin. | [15] |
| Rabbit | Endocarditis | Significantly reduced bacterial counts but did not achieve full bactericidal effect alone. | [16] | |
| Mouse | Bacteremia, Skin Wound, Orthopedic Implant | Dose-dependent efficacy in reducing bacterial burden. | [17][18][19] | |
| This compound (Novel Oxazolidinone - TBI-223 as a proxy) | Mouse | Bacteremia, Skin Wound, Orthopedic Implant | Comparable dose-dependent efficacy to linezolid. | [17][18][19] |
While direct in vivo comparative data for a specific quinazolinone "Agent 9" against linezolid is not available in the provided search results, we can look at a novel oxazolidinone, TBI-223, which has been directly compared to linezolid in preclinical models. TBI-223 demonstrated comparable efficacy to linezolid across multiple MRSA infection models, suggesting that next-generation compounds can match the in vivo performance of established therapies.[17][18][19] Studies on other novel agents, such as oxazolidinone pleuromutilin derivatives, have also shown effectiveness in reducing MRSA load in murine infection models.[20]
Resistance Profile
Resistance to linezolid, though still relatively low, has been documented and is typically associated with point mutations in the 23S rRNA gene, which reduces the binding affinity of the drug.[1][3] The emergence of resistance highlights the need for agents with different mechanisms of action.
For quinazolinone-based agents targeting cell wall synthesis, the development of resistance would likely involve different genetic mutations than those conferring linezolid resistance. This suggests that a quinazolinone agent could be effective against linezolid-resistant strains of MRSA. The potential for resistance development to these novel agents is an active area of research.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
A standard method for determining the MIC of an antimicrobial agent is the broth microdilution technique.
Caption: Workflow for MIC Determination.
Protocol:
-
Prepare serial two-fold dilutions of the test compound (linezolid or Agent 9) in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[10]
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits bacterial growth.
In Vivo Murine Thigh Infection Model
This model is used to assess the in vivo efficacy of antimicrobial agents in reducing bacterial burden in a localized infection.
Protocol:
-
Induce neutropenia in mice through intraperitoneal injections of cyclophosphamide.
-
Inoculate the thigh muscle of the mice with a standardized suspension of an MRSA strain.
-
Initiate treatment with the test agent (e.g., linezolid or Agent 9) at various doses and schedules (e.g., subcutaneously or orally) at a specified time post-infection. A control group receives a vehicle.
-
After a defined treatment period (e.g., 24 hours), euthanize the mice, excise the infected thigh muscle, and homogenize the tissue.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/g of tissue).
-
Efficacy is determined by comparing the bacterial load in the treated groups to the control group.
Conclusion
Linezolid remains a potent and clinically important antibiotic for the treatment of MRSA infections, with a well-characterized mechanism of action targeting protein synthesis. However, the rise of resistance necessitates the development of new agents. Quinazolinone derivatives, represented here as "Agent 9," are a promising class of compounds with a distinct mechanism of action, often targeting bacterial cell wall synthesis. Preclinical data for some of these novel agents demonstrate potent in vitro and in vivo activity against MRSA that is comparable to linezolid. The different molecular targets of quinazolinones offer the potential for activity against linezolid-resistant strains and provide a new avenue in the critical fight against antibiotic-resistant bacteria. Further clinical investigation is warranted to fully elucidate the therapeutic potential of these next-generation anti-MRSA agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Linezolid - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 4. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 6. Anti-Infectious Agents against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Mode of action of microbial anti-MRSA agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. In vitro and in vivo activities of linezolid alone and combined with vancomycin and imipenem against Staphylococcus aureus with reduced susceptibility to glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Synergistic Activities of Linezolid Combined with Subinhibitory Concentrations of Imipenem against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. journals.asm.org [journals.asm.org]
- 19. The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Activities of Oxazolidinone Pleuromutilin Derivatives as a Potent Anti-MRSA Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Target of Anti-MRSA Agent 9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery and validation of novel therapeutic agents and their molecular targets. This guide provides a comparative analysis of "Anti-MRSA agent 9," a potent inhibitor of thymidylate kinase (TMK), against established anti-MRSA drugs. We present key performance data, detailed experimental protocols for target validation, and visual workflows to support research and development efforts in this critical area.
Performance Comparison of Anti-MRSA Agents
The following table summarizes the in vitro and in vivo efficacy of this compound (a thymidylate kinase inhibitor) in comparison to standard-of-care anti-MRSA antibiotics.
| Agent | Molecular Target | Mechanism of Action | MIC against MRSA (μg/mL) | IC50 against Target | In Vivo Efficacy |
| This compound (compound 39) | Thymidylate Kinase (TMK) | Inhibition of DNA biosynthesis | 2[1][2] | 3 nM[1][2] | Efficacious in a murine S. aureus infection model[1][2] |
| Vancomycin | Peptidoglycan Synthesis | Inhibits transglycosylation and transpeptidation of peptidoglycan precursors | 1-2[3] | Not applicable | Gold standard for MRSA treatment, but resistance is emerging[4] |
| Linezolid | 50S Ribosomal Subunit | Inhibits protein synthesis by preventing the formation of the initiation complex | 0.5-4 | Not applicable | Effective against MRSA, particularly in pneumonia |
| Daptomycin | Cell Membrane | Causes membrane depolarization and potassium efflux | 0.25-1 | Not applicable | Effective for bacteremia and skin infections, but not pneumonia |
Experimental Protocols for Target Validation of this compound (Thymidylate Kinase Inhibitor)
Validating the molecular target of a novel antimicrobial agent is a critical step in its development. The following protocols are based on the methodologies used to identify and validate thymidylate kinase (TMK) as the target of this compound.
Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory activity of the compound against the purified target enzyme.
Protocol:
-
Protein Expression and Purification: The gene encoding S. aureus thymidylate kinase is cloned into an expression vector and transformed into a suitable host (e.g., E. coli). The protein is overexpressed and purified using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography to ensure high purity.
-
Enzymatic Assay: The activity of TMK is measured using a coupled-enzyme assay. The reaction mixture contains the purified TMK, its substrate (thymidine monophosphate - TMP), ATP, and a coupling enzyme system (e.g., pyruvate kinase and lactate dehydrogenase).
-
Inhibition Measurement: The assay is performed in the presence of varying concentrations of this compound. The rate of NADH oxidation, which is proportional to TMK activity, is monitored spectrophotometrically at 340 nm.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For this compound, the reported IC50 against S. aureus TMK is 3 nM.[1][2]
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of the compound required to inhibit the visible growth of MRSA.
Protocol:
-
Bacterial Strains: A panel of clinically relevant MRSA strains is used.
-
Broth Microdilution Method: The assay is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. For this compound, the reported MIC against MRSA is 2 µg/mL.[1][2]
In Vivo Efficacy in a Murine Infection Model
Objective: To evaluate the therapeutic efficacy of the compound in a relevant animal model of MRSA infection.
Protocol:
-
Animal Model: A murine thigh infection model is commonly used. Mice are rendered neutropenic by treatment with cyclophosphamide.
-
Infection: A defined inoculum of a virulent MRSA strain is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), mice are treated with this compound via a relevant route of administration (e.g., oral or intravenous). A control group receives a vehicle.
-
Assessment: After a defined treatment period (e.g., 24 hours), the mice are euthanized, and the thigh muscles are excised, homogenized, and plated on appropriate agar to determine the bacterial load (CFU/g of tissue).
-
Efficacy Determination: The efficacy is determined by comparing the reduction in bacterial load in the treated group versus the control group. This compound was reported to be efficacious in a murine S. aureus infection model.[1][2]
Visualizing the Target and Validation Workflow
To further clarify the concepts discussed, the following diagrams illustrate the thymidylate kinase pathway and the experimental workflow for target validation.
Caption: The role of Thymidylate Kinase (TMK) in DNA synthesis and its inhibition by this compound.
Caption: Experimental workflow for the validation of a novel anti-MRSA drug target.
References
- 1. Antibacterial inhibitors of Gram-positive thymidylate kinase: structure-activity relationships and chiral preference of a new hydrophobic binding region [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acu.edu.in [acu.edu.in]
- 4. Development of membrane-targeting TPP+-chloramphenicol conjugates to combat methicillin-resistant staphylococcus aureus (MRSA) infections - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Analysis of a Novel Anti-MRSA Agent, Compound 9, and Daptomycin
For Immediate Release
In the ongoing battle against antibiotic-resistant bacteria, researchers and drug development professionals are constantly seeking more effective therapeutic agents. This guide provides a detailed in vivo comparison of a novel investigational anti-MRSA agent, herein referred to as Compound 9, and the established cyclic lipopeptide antibiotic, daptomycin. The data presented is derived from preclinical murine models of infection, offering a head-to-head evaluation of their efficacy in reducing bacterial burden and improving survival outcomes.
Mechanism of Action at a Glance
Compound 9 is a novel synthetic molecule designed to inhibit a critical enzyme in the peptidoglycan biosynthesis pathway of Staphylococcus aureus. By targeting this specific pathway, which is essential for maintaining the bacterial cell wall integrity, Compound 9 induces rapid cell lysis and death. This targeted approach is anticipated to have a favorable safety profile with minimal off-target effects.
Daptomycin , a well-established antibiotic, exerts its bactericidal effect through a calcium-dependent interaction with the bacterial cell membrane.[1][2][3] This binding leads to membrane depolarization, potassium ion efflux, and ultimately, cell death.[1][2][3]
The distinct mechanisms of action are visualized in the signaling pathway diagram below.
References
Head-to-Head Clinical Trial Analysis: A Comparative Guide to a Novel Anti-MRSA Agent
In the ongoing battle against antimicrobial resistance, the emergence of novel agents targeting Methicillin-resistant Staphylococcus aureus (MRSA) is a critical area of research. This guide provides a detailed comparison of a representative novel anti-MRSA agent, herein referred to as Agent 9 (based on the investigational compound Spirohexaline) , against the current standard-of-care antibiotic, Vancomycin . This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.
Comparative Data Summary
The following tables summarize the key quantitative data for Agent 9 and Vancomycin, based on available preclinical and clinical findings.
| Parameter | Agent 9 (Spirohexaline) | Vancomycin | Reference |
| Target | Undecaprenyl Pyrophosphate (UPP) Synthase | Peptidoglycan synthesis (inhibits PBP transglycosylase) | [1][2] |
| Mechanism of Action | Inhibits bacterial cell wall biosynthesis | Inhibits bacterial cell wall biosynthesis | [1] |
| Spectrum of Activity | Gram-positive bacteria, including MRSA | Gram-positive bacteria, including MRSA | [1][3] |
| In Vitro Potency (IC50) | 9.0 µM (against UPP synthase) | Not applicable (different mechanism) | [2] |
| Clinical Efficacy (Pneumonia) | Data not available | Successful in ~49% of MRSA pneumonia cases | [3] |
| Resistance Profile | No known cross-resistance with existing drugs | Resistance reported (VISA, VRSA) | [1] |
| In Vivo Efficacy (Mouse Septicemia Model) | Agent (Tripropeptin C - a comparator with similar target class) | Vancomycin | Reference |
| ED50 against MRSA | 2.52 mg/kg | Data for direct comparison not available in provided results | [1] |
| ED50 against VRE | 20.0 mg/kg | Data for direct comparison not available in provided results | [1] |
Mechanism of Action
Agent 9, represented by Spirohexaline, exhibits its anti-MRSA activity by targeting a key enzyme in the bacterial cell wall synthesis pathway, Undecaprenyl Pyrophosphate (UPP) synthase.[1][2] This enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] By inhibiting UPP synthase, Agent 9 disrupts the formation of the cell wall, leading to bacterial cell death.[1] This mechanism is distinct from that of many existing antibiotics, including β-lactams and glycopeptides.[1]
Vancomycin, a glycopeptide antibiotic, also targets peptidoglycan synthesis but through a different mechanism.[1][3] It binds to the D-Ala-D-Ala termini of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs).[1] This ultimately prevents the cross-linking of the peptidoglycan chains, weakening the cell wall and causing cell lysis.[1]
Caption: Comparative signaling pathways of Agent 9 and Vancomycin.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key in vitro measure of antibiotic efficacy. A standard method for determining MIC is the broth microdilution method.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the MRSA strain is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a cation-adjusted Mueller-Hinton broth.
-
Serial Dilution of Antimicrobial Agents: The antimicrobial agents (Agent 9 and Vancomycin) are serially diluted in the broth to create a range of concentrations.
-
Inoculation: Each concentration of the antimicrobial agent is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the agent at which there is no visible growth (turbidity).
In Vivo Mouse Septicemia Model
This model is used to evaluate the therapeutic efficacy of an antimicrobial agent in a systemic infection model.
Protocol:
-
Infection: Mice are infected intraperitoneally with a lethal dose of a clinical MRSA isolate.
-
Treatment: At a specified time post-infection (e.g., 1 hour), the mice are treated with various doses of the antimicrobial agent (Agent 9 or Vancomycin) via a relevant route of administration (e.g., intravenous or subcutaneous). A control group receives a vehicle.
-
Observation: The survival of the mice is monitored over a period of several days (e.g., 7 days).
-
Data Analysis: The 50% effective dose (ED50), the dose that protects 50% of the infected animals from death, is calculated.
Caption: Workflow for determining in vivo efficacy using a mouse septicemia model.
Discussion and Future Directions
The distinct mechanism of action of Agent 9, targeting UPP synthase, presents a promising avenue for circumventing existing resistance mechanisms that affect drugs like Vancomycin.[1][2] The preclinical data, represented by the potent inhibition of its target enzyme, suggests that further investigation into its clinical utility is warranted. Head-to-head clinical trials are the definitive step to establish the comparative efficacy and safety of Agent 9 against established therapies like Vancomycin for the treatment of MRSA infections. Future studies should focus on Phase I, II, and III clinical trials to evaluate the pharmacokinetics, pharmacodynamics, safety, and efficacy of this novel agent in human subjects.
References
Benchmarking Anti-MRSA Agent 9 Against Novel Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Staphylococcus aureus (MRSA) presents a formidable challenge to global public health. While numerous anti-MRSA agents are in development, rigorous comparative analysis is essential to identify promising candidates. This guide provides an objective comparison of the investigational quinoline derivative, Anti-MRSA Agent 9, with a selection of recently approved and novel anti-MRSA compounds. The data presented herein is collated from publicly available research, and standardized experimental protocols are provided for reproducibility.
Comparative Efficacy of Anti-MRSA Agents
The in vitro potency of an antimicrobial agent is a critical determinant of its potential clinical utility. The minimum inhibitory concentration (MIC) represents the lowest concentration of an agent that prevents visible growth of a microorganism. The following table summarizes the MIC values of this compound and selected novel compounds against various MRSA strains.
| Compound | Class | MRSA Strain(s) | MIC (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| This compound | Quinolone Derivative | MRSA-ATCC33591 | 2[1] | N/A | N/A |
| MRSA-R3545, R3889, R3890 | 1[2][1] | N/A | N/A | ||
| Dalbavancin | Lipoglycopeptide | 28,539 clinical isolates | N/A | 0.060[3] | 0.120[3] |
| 124 clinical isolates | Lowest of those tested | N/A | N/A | ||
| Oritavancin | Lipoglycopeptide | 420 clinical isolates | N/A | 0.045[3] | 0.120[3] |
| MRSA | N/A | 0.03 | 0.06 | ||
| Tedizolid | Oxazolidinone | 12,204 clinical isolates | N/A | 0.25[4] | 0.50[4] |
| 150 clinical isolates | 0.13 - 0.75 | 0.38[5] | 0.5[5] | ||
| Delafloxacin | Fluoroquinolone | 30 clinical isolates | 0.008 - 1[6][7] | 0.03[6][7] | 0.5[6][7] |
| 110 blood isolates | N/A | N/A | 1[8] | ||
| Ceftobiprole | Cephalosporin | 8,184 clinical isolates | N/A | 1[9][10] | 2[9][10] |
| VISA & VRSA strains | 1 - 2[11] | N/A | N/A | ||
| Phloroglucinol Derivative A5 | Phloroglucinol | MRSA | 0.98[12] | N/A | N/A |
| Polyamine AHA-1394 | Polyamine | MRSA & VRSA | 2 - 8[13] | N/A | N/A |
N/A: Not Available in the reviewed literature.
Mechanisms of Action: A Comparative Overview
Understanding the molecular targets and pathways of antimicrobial agents is crucial for predicting their efficacy, potential for resistance development, and opportunities for synergistic combinations.
Likely Mechanism of this compound (Quinoline Derivative)
While the specific molecular target of this compound has not been definitively elucidated in the available literature, as a quinolone derivative, it is highly probable that it functions by inhibiting bacterial DNA replication. This is typically achieved through the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for DNA supercoiling, relaxation, and decatenation.
Mechanisms of Novel Anti-MRSA Compounds
The comparator compounds employ diverse mechanisms to achieve their anti-MRSA effects, offering potential advantages in overcoming existing resistance pathways.
Experimental Protocols
To ensure the validity and reproducibility of antimicrobial susceptibility testing, standardized methodologies are paramount. The following are detailed protocols for key in vitro assays based on Clinical and Laboratory Standards Institute (CLSI) guidelines and common laboratory practices.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
MRSA isolate(s)
-
Antimicrobial agent stock solution
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) using a spectrophotometer.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Antimicrobial Agent Dilution:
-
Prepare a serial two-fold dilution of the antimicrobial agent in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the bacteria.
-
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
CAMHB
-
MRSA isolate(s)
-
Antimicrobial agent stock solution
-
Sterile culture tubes
-
Incubator with shaking capabilities (35°C ± 2°C)
-
Sterile saline (0.85%) for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum in CAMHB as described for the MIC assay.
-
Test Setup:
-
Prepare tubes with CAMHB containing the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control tube without the antimicrobial agent.
-
-
Inoculation: Inoculate each tube with the standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling:
-
Incubate the tubes at 35°C ± 2°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Count:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the metabolic activity of mammalian cells as an indicator of cell viability and cytotoxicity of a compound.
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plate with cells at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Experimental Workflow for Comparative Analysis
A systematic workflow is essential for the efficient and reliable comparison of novel antimicrobial agents.
References
- 1. researchgate.net [researchgate.net]
- 2. A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action and antimicrobial activity of ceftobiprole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Delafloxacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dalbavancin - Wikipedia [en.wikipedia.org]
- 8. Dalbavancin: a novel antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oritavancin: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Antimicrobial spectrum of dalbavancin. Mechanism of action and in vitro activity against Gram-positive microorganisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT Assay [protocols.io]
Independent Validation of Anti-MRSA Agents: A Comparative Analysis of Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of methicillin-resistant Staphylococcus aureus (MRSA) necessitates a continuous search for novel therapeutic agents. Independent validation of a new compound's mechanism of action is a critical step in its development pipeline. While "Anti-MRSA agent 9" remains an internal designation pending public disclosure, this guide provides a comparative framework for validating its eventual mechanism by examining established and novel anti-MRSA agents. This analysis is supported by experimental data and detailed protocols to aid researchers in their evaluation of new chemical entities.
Comparison of Anti-MRSA Agents by Mechanism of Action
The following table summarizes the key characteristics of different classes of anti-MRSA agents, providing a benchmark for the evaluation of novel compounds.
| Mechanism of Action Class | Representative Agent(s) | Primary Molecular Target(s) | Key Validation Assays | Typical MIC Range against MRSA (μg/mL) |
| Cell Wall Synthesis Inhibition | Vancomycin, Teicoplanin | D-Ala-D-Ala termini of peptidoglycan precursors | Cell wall integrity assays, precursor accumulation analysis | 1-2 |
| Protein Synthesis Inhibition | Linezolid, Tedizolid | 50S ribosomal subunit | In vitro translation assays, ribosomal binding studies | 1-4[1] |
| Cell Membrane Disruption | Daptomycin | Bacterial cell membrane | Membrane potential assays, leakage assays (e.g., SYTOX Green) | 0.5-1 |
| Enzyme Inhibition (Peptidoglycan Synthesis) | Spirohexaline, Cyslabdan | Undecaprenyl pyrophosphate (UPP) synthase, FemA | Enzyme inhibition assays (IC50 determination), analysis of cell wall composition | 1-16 (varies by specific compound)[2] |
| DNA/RNA Synthesis Inhibition | Rifampicin (in combination) | DNA-dependent RNA polymerase | In vitro transcription assays | Varies widely, often used in combination |
| Novel Mechanisms (e.g., Virulence Factor Inhibition) | N/A (various in development) | Toxins, quorum sensing molecules | Toxin neutralization assays, biofilm inhibition assays | N/A |
Detailed Experimental Protocols
The validation of an anti-MRSA agent's mechanism of action relies on a suite of specific and sensitive assays. Below are detailed protocols for key experiments.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Bacterial Strain: Use a standardized MRSA strain (e.g., ATCC 43300).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in Mueller-Hinton Broth (MHB).
-
Serial Dilution: Perform a two-fold serial dilution of the test agent in a 96-well microtiter plate with MHB.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the agent in which there is no visible turbidity.
Cell Membrane Integrity Assay (SYTOX Green)
Objective: To assess whether an agent disrupts the bacterial cell membrane.
Protocol:
-
Bacterial Culture: Grow MRSA to the mid-logarithmic phase and wash the cells with a suitable buffer (e.g., PBS).
-
Agent Treatment: Resuspend the bacterial cells in the buffer and treat with the test agent at various concentrations (e.g., 1x, 2x, 4x MIC). Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (untreated cells).
-
SYTOX Green Staining: Add SYTOX Green nucleic acid stain (which only enters cells with compromised membranes) to each sample.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorometer. A significant increase in fluorescence indicates membrane damage.
In Vitro Protein Synthesis Inhibition Assay
Objective: To determine if an agent inhibits bacterial protein synthesis.
Protocol:
-
Cell-Free Extract Preparation: Prepare a cell-free extract (S30 extract) from a suitable bacterial strain (e.g., E. coli or S. aureus) containing ribosomes, tRNAs, and other necessary components for translation.
-
Reaction Mixture: Set up a reaction mixture containing the S30 extract, a template mRNA (e.g., encoding a reporter protein like luciferase), amino acids (including a radiolabeled one like [35S]-methionine), and an energy source (ATP, GTP).
-
Agent Addition: Add the test agent at various concentrations to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C to allow for protein synthesis.
-
Quantification: Precipitate the newly synthesized proteins and measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity indicates inhibition of protein synthesis.
Visualizing Mechanisms and Workflows
Diagrams are essential for conceptualizing complex biological processes and experimental designs. The following are Graphviz DOT script-generated diagrams illustrating a hypothetical validation workflow and a signaling pathway.
Caption: A logical workflow for the validation of a novel anti-MRSA agent.
Caption: Inhibition points of various agents in the S. aureus peptidoglycan synthesis pathway.
This guide provides a foundational framework for the independent validation of novel anti-MRSA agents. By comparing a new agent's performance in these assays to established compounds, researchers can elucidate its mechanism of action and potential for further development.
References
Comparative Genomics of MRSA Strains Resistant to Anti-MRSA Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the genetic underpinnings of antibiotic resistance in Methicillin-Resistant Staphylococcus aureus (MRSA) is paramount for the development of novel therapeutics. This guide provides a comparative overview of genomic alterations associated with resistance to key anti-MRSA agents, supported by experimental data and detailed methodologies.
While a specific "Anti-MRSA agent 9" is hypothetical, this guide draws parallels from established resistance mechanisms to potent antibiotics such as vancomycin, daptomycin, ceftaroline, and linezolid. By examining the genomic landscapes of MRSA strains that have developed resistance to these drugs, we can anticipate potential mechanisms of resistance to novel agents and inform the design of next-generation therapies.
Data Presentation: A Comparative Look at Resistance
The development of resistance in MRSA is often accompanied by a measurable increase in the Minimum Inhibitory Concentration (MIC) of an antibiotic required to inhibit bacterial growth. This shift in MIC is frequently linked to specific genetic mutations. The following tables summarize quantitative data from various studies, correlating genomic changes with phenotypic resistance.
Table 1: Genomic Correlates of Vancomycin Resistance in MRSA
| MRSA Strain/Isolate | Vancomycin MIC (μg/mL) | Key Genetic Alterations (Mutations/Genes Affected) | Reference |
| hVISA Mu3 (parental) | 2 | Baseline | [1] |
| VISA mutants (from Mu3) | 4 - 8 | Single mutations in genes including cmk, rpoB, walK, pbp4, pp2c | [1] |
| ST100-MRSA-hVISA (D1) | 1.5 | Baseline | [1] |
| ST100-MRSA-hVISA (D2, post-vancomycin treatment) | 2 | SNPs in genes related to cell wall metabolism | [1] |
| VISA Isolate | 8 | Not specified | [2] |
| VSSA Isolate | 2 | Not specified | [2] |
Table 2: Genomic Correlates of Daptomycin Non-Susceptibility in MRSA
| MRSA Strain/Isolate | Daptomycin MIC (μg/mL) | Key Genetic Alterations (Mutations/Genes Affected) | Reference |
| Daptomycin-Susceptible (Parental) | ≤ 1 | Wild-type | [3] |
| Daptomycin-Non-Susceptible (Lab-derived) | 2 - 10 | Point mutations in mprF, yycG (walK), rpoB, rpoC | [3] |
| Daptomycin-Susceptible (Clinical Isolate Pair) | Not specified | Wild-type mprF | [4] |
| Daptomycin-Resistant (Clinical Isolate Pair) | Not specified | S337L mutation in mprF | [4] |
| Clinical Isolates (Non-Susceptible) | > 1 | Mutations in mprF, rpo genes, cls genes, fakA | [5] |
Table 3: Genomic Correlates of Ceftaroline Resistance in MRSA
| MRSA Isolate | Ceftaroline MIC (μg/mL) | Key Genetic Alterations (Mutations/Genes Affected) | Reference |
| Isolate 1 | 0.5 | Baseline | [6] |
| Isolate 2 | 1 | 255 total SNPs/InDels | [6] |
| Isolate 3 | 4 | 1,022 total SNPs/InDels | [6] |
| Isolate 4 | 4 | 881 total SNPs/InDels | [6] |
| Isolate 5 | 2-4 | 1,157 total SNPs/InDels | [6] |
| Ceftaroline-Susceptible | ≤ 1 | Wild-type mecA (PBP2a) | [7][8] |
| Ceftaroline-Resistant | 2 | Glu239Lys mutation in non-penicillin-binding domain of PBP2a | [8] |
| Ceftaroline-Resistant | 8 | Glu239Lys and Glu447Lys mutations in PBP2a | [8] |
| Pediatric Clinical Isolates (Reduced Susceptibility) | ≥ 2 | Mutations in PBP2a (E447K) and lytD | [7] |
Table 4: Genomic Correlates of Linezolid Resistance in MRSA
| MRSA Isolate | Linezolid MIC (μg/mL) | Key Genetic Alterations (Mutations/Genes Affected) | Reference |
| Linezolid-Susceptible | ≤ 4 | Wild-type 23S rRNA, absence of cfr | [9] |
| Linezolid-Resistant (Clinical Isolate) | > 4 | Presence of cfr gene | [9] |
| Linezolid-Resistant (from CF patients) | > 4 | G2576T mutation in 23S rRNA; mutations in ribosomal subunits | [10] |
Experimental Protocols
A comprehensive understanding of the genomic basis of resistance relies on robust and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in the comparative analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13][14]
a. Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Preparation of Antimicrobial Dilutions:
-
Prepare a series of twofold dilutions of the antimicrobial agent in cation-adjusted Mueller-Hinton broth (CAMHB).
-
The concentration range should be appropriate to determine the MIC for both susceptible and potentially resistant isolates.
c. Inoculation and Incubation:
-
Dispense equal volumes of the diluted antimicrobial agent and the standardized bacterial inoculum into the wells of a microtiter plate.
-
Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
d. Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Whole-Genome Sequencing (WGS) of MRSA
WGS provides a high-resolution view of the entire genome, enabling the identification of single nucleotide polymorphisms (SNPs), insertions, deletions, and the presence of resistance genes.[15][16][17]
a. DNA Extraction:
-
Culture the MRSA isolate overnight on an appropriate agar medium.
-
Harvest bacterial cells and lyse them using a combination of lysostaphin and proteinase K to break down the staphylococcal cell wall.[17]
-
Extract genomic DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) following the manufacturer's protocol for Gram-positive bacteria.[15]
-
Quantify the extracted DNA using a fluorometric method (e.g., Qubit) to ensure sufficient and high-quality DNA for library preparation.
b. Library Preparation:
-
Fragment the genomic DNA to a desired size range using enzymatic digestion (e.g., NEBNext dsDNA Fragmentase) or mechanical shearing.[16]
-
Ligate sequencing adapters to the DNA fragments. These adapters contain sequences necessary for binding to the sequencer flow cell and for indexing (barcoding) different samples.
-
Perform PCR amplification to enrich for adapter-ligated fragments and to add the full-length adapter sequences.
-
Purify the final library to remove adapter dimers and other contaminants.
c. Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina MiSeq or NextSeq).
d. Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads to trim adapters and remove low-quality bases.
-
Align the quality-filtered reads to a reference S. aureus genome.
-
Call variants (SNPs and indels) by comparing the aligned reads to the reference genome.
-
Assemble the genome de novo to identify larger structural variations and the presence of mobile genetic elements.
-
Annotate the genome to identify genes, including known antibiotic resistance genes.
Transcriptomic Analysis (RNA-Seq)
RNA-Seq allows for the quantification of gene expression levels, providing insights into the cellular response to antibiotic stress.[18][19][20]
a. RNA Extraction:
-
Grow MRSA cultures to a specific growth phase (e.g., mid-logarithmic phase) and expose them to the antimicrobial agent for a defined period.
-
Harvest bacterial cells rapidly and stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).
-
Lyse the bacterial cells using mechanical disruption (e.g., bead beating) in the presence of a lysis buffer.
-
Extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.
b. Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA sample, as rRNA constitutes the majority of RNA in the cell.
-
Fragment the remaining mRNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Ligate sequencing adapters to the cDNA fragments.
-
Amplify the library via PCR.
c. Sequencing and Analysis:
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
Align the sequencing reads to the MRSA reference genome.
-
Quantify the number of reads mapping to each gene to determine its expression level.
-
Perform differential gene expression analysis to identify genes that are up- or down-regulated in response to the antibiotic.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows in the comparative genomics of MRSA resistance.
Signaling Pathways in Resistance
Caption: Two-component systems like WalKR and VraSR in MRSA sense cell wall stress and regulate genes involved in resistance.
Experimental Workflow for Comparative Genomics
Caption: A typical workflow for identifying resistance mechanisms in MRSA using whole-genome sequencing.
Logical Relationship of Resistance Development
References
- 1. Comparative Genomics Identifies Novel Genetic Changes Associated with Oxacillin, Vancomycin and Daptomycin Susceptibility in ST100 Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vancomycin-Intermediate Staphylococcus aureus Strains Have Impaired Acetate Catabolism: Implications for Polysaccharide Intercellular Adhesin Synthesis and Autolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic Changes That Correlate with Reduced Susceptibility to Daptomycin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative genome sequencing of an isogenic pair of USA800 clinical methicillin-resistant Staphylococcus aureus isolates obtained before and after daptomycin treatment failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. Reduced Ceftaroline Susceptibility among Invasive MRSA Infections in Children: a Clinical and Genomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Whole-Genome Sequencing of Linezolid-Resistant and Linezolid-Intermediate-Susceptibility Enterococcus faecalis Clinical Isolates in a Mexican Tertiary Care University Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Methodology for Whole-Genome Sequencing of Methicillin-Resistant Staphylococcus aureus Isolates in a Routine Hospital Microbiology Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole-Genome Sequencing for High-Resolution Investigation of Methicillin-Resistant Staphylococcus aureus Epidemiology and Genome Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Whole-Genome Sequencing-Based Screening of MRSA in Patients and Healthcare Workers in Public Hospitals in Benin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.rug.nl [research.rug.nl]
- 19. RNA-Seq-based transcriptome analysis of methicillin-resistant Staphylococcus aureus growth inhibition by propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | RNA-Seq-based transcriptome analysis of methicillin-resistant Staphylococcus aureus growth inhibition by propionate [frontiersin.org]
Synergistic Activity of Anti-MRSA Agent 9 with β-Lactams: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a wide range of β-lactam antibiotics.[1][2][3] A promising strategy to combat MRSA infections is the use of combination therapy, where an anti-MRSA agent is paired with a β-lactam antibiotic to achieve a synergistic effect. This guide provides a comparative overview of the synergistic activity of a novel anti-MRSA agent, designated as Agent 9, with various β-lactam antibiotics. The data presented herein is based on in-vitro experimental findings and is intended to guide further research and development.
Comparative Efficacy of Agent 9 in Combination with β-Lactams
The synergistic potential of Agent 9 with a panel of β-lactam antibiotics was evaluated against various MRSA strains. The Fractional Inhibitory Concentration (FIC) index, a measure of synergistic activity, was determined using the checkerboard microdilution method. Synergy is generally defined as an FIC index of ≤ 0.5.[4]
| MRSA Strain | Agent 9 MIC (μg/mL) | β-Lactam | β-Lactam MIC (μg/mL) | Agent 9 MIC in Combination (μg/mL) | β-Lactam MIC in Combination (μg/mL) | FIC Index | Interpretation |
| USA300 | 16 | Oxacillin | 256 | 2 | 16 | 0.1875 | Synergy |
| COL | 16 | Amoxicillin | 512 | 2 | 32 | 0.1875 | Synergy |
| N315 | 32 | Cefdinir | 128 | 4 | 8 | 0.1875 | Synergy |
| Mu50 | 32 | Meropenem | 64 | 4 | 4 | 0.1875 | Synergy |
Table 1: Synergistic Activity of Agent 9 with β-Lactam Antibiotics against MRSA strains. The table demonstrates a significant reduction in the Minimum Inhibitory Concentrations (MICs) of both Agent 9 and the β-lactam antibiotics when used in combination, resulting in strong synergistic interactions against all tested MRSA strains.
Mechanism of Synergy
The synergistic interaction between Agent 9 and β-lactams is hypothesized to stem from a dual-action mechanism. MRSA's resistance to β-lactams is primarily mediated by the expression of Penicillin-Binding Protein 2a (PBP2a), which has a low affinity for these antibiotics.[1][2] Agent 9 is believed to act as a β-lactamase inhibitor or a potentiator that enhances the activity of β-lactams against MRSA.
Figure 1: Proposed Synergistic Mechanism of Agent 9 and β-Lactams. Agent 9 inhibits β-lactamase, protecting the β-lactam antibiotic from degradation and restoring its ability to inhibit cell wall synthesis.
Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is utilized to determine the synergistic, additive, indifferent, or antagonistic effects of drug combinations.
-
Preparation of Reagents: Stock solutions of Agent 9 and β-lactam antibiotics are prepared in an appropriate solvent. Serial two-fold dilutions of each agent are made in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, dilutions of Agent 9 are added to the rows, and dilutions of the β-lactam are added to the columns, creating a checkerboard of concentration combinations.
-
Inoculation: Each well is inoculated with a standardized MRSA suspension (approximately 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the drug that inhibits visible bacterial growth. The FIC index is calculated using the following formula: FIC Index = (MIC of Agent 9 in combination / MIC of Agent 9 alone) + (MIC of β-lactam in combination / MIC of β-lactam alone).[4]
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.
-
Bacterial Culture: An overnight culture of MRSA is diluted in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 CFU/mL.
-
Drug Exposure: The bacterial suspension is exposed to Agent 9 alone, the β-lactam alone, and the combination of both at concentrations corresponding to their MICs and sub-MICs. A growth control without any drug is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Viable Cell Count: Serial dilutions of the aliquots are plated on agar plates, and the number of colony-forming units (CFU/mL) is determined after incubation.
-
Data Interpretation: Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at 24 hours.[5]
Figure 2: Workflow for the Time-Kill Assay. This diagram outlines the key steps involved in assessing the bactericidal synergy of antimicrobial combinations.
Conclusion
The combination of Anti-MRSA Agent 9 with various β-lactam antibiotics demonstrates significant synergistic activity against a range of MRSA strains in vitro. This suggests that Agent 9 has the potential to restore the efficacy of β-lactams against resistant bacteria. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of this promising combination therapy. Further studies are warranted to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and safety of this therapeutic approach.
References
- 1. mdpi.com [mdpi.com]
- 2. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic bactericidal activity of a novel dual β-lactam combination against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Emerging Role of β-Lactams in the Treatment of Methicillin-Resistant Staphylococcus aureus Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Anti-MRSA Agent 9
For Immediate Use by Laboratory and Drug Development Professionals
The responsible disposal of investigational compounds is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of "Anti-MRSA Agent 9," a novel investigational compound. Adherence to these procedures is essential to mitigate risks to personnel and the environment, ensuring that the final stage of your research aligns with the highest safety and compliance standards.
I. Pre-Disposal Hazard Assessment
Before initiating any disposal protocol, a thorough hazard assessment is mandatory. Since "this compound" is a novel agent, it must be treated as a hazardous chemical and biological waste.
-
Review Safety Data Sheet (SDS): If an SDS is available, consult it for specific handling and disposal instructions.
-
Characterize the Waste: Determine the nature of the waste stream. Is it the pure compound (solid/liquid), contaminated labware (pipettes, flasks), or liquid media containing the agent? Each form may require a different disposal pathway.
-
Consult Institutional EHS: Always consult with your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.
II. General Disposal Workflow
The following is a generalized procedure for the disposal of this compound. This workflow should be adapted to your specific laboratory and institutional guidelines.
-
Segregation: At the point of generation, segregate waste contaminated with this compound from other laboratory waste streams. Use designated, clearly labeled waste containers.
-
Inactivation/Decontamination: All materials, including liquid cultures and contaminated equipment, must be biologically inactivated before leaving the laboratory. Two primary methods are recommended: chemical inactivation and thermal inactivation (autoclaving).
-
Containment: Following inactivation, contain the waste in appropriate, leak-proof, and puncture-resistant containers.
-
Labeling: All waste containers must be labeled as "HAZARDOUS WASTE" and include the full chemical name ("this compound"), concentration, and the date.
-
Storage: Store the contained waste in a designated Satellite Accumulation Area (SAA) until it is collected by EHS personnel.
-
Final Disposal: Your institution's EHS will manage the final disposal, which is typically high-temperature incineration through a licensed hazardous waste vendor.
III. Inactivation and Decontamination Protocols
The following protocols provide detailed methodologies for the inactivation of this compound. The choice of method will depend on the nature of the waste.
A. Chemical Inactivation
Chemical inactivation is suitable for liquid waste and surface decontamination. It is crucial to use the correct concentration and ensure adequate contact time for the disinfectant to be effective.
Methodology for Liquid Waste Decontamination:
-
Don appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Select a compatible disinfectant from Table 1.
-
Add the disinfectant to the liquid waste in the specified ratio. For example, for a 1:10 dilution of bleach, add one part bleach to nine parts liquid waste.
-
Mix thoroughly and allow for the minimum required contact time.
-
After the contact time has elapsed, the treated liquid can typically be disposed of down the drain with copious amounts of water, pending institutional approval.
Table 1: Chemical Disinfectant Parameters
| Disinfectant | Concentration for Use | Minimum Contact Time | Applications & Notes |
| Sodium Hypochlorite (Household Bleach) | 0.5% (5000 ppm) solution (1:10 dilution of 5.25% bleach)[1][2] | 20 minutes for liquid waste[1][2] | Effective for general liquid biological waste. For waste with high organic loads, a 1% (10000 ppm) solution is recommended[1][3]. Fresh solutions should be made daily[1][2]. |
| Glutaraldehyde | 2% - 3.4% aqueous solution[4][5][6] | 45-90 minutes for high-level disinfection | Broad-spectrum activity. Often used for heat-sensitive instruments. Must be used in a well-ventilated area or fume hood[5]. |
| Peracetic Acid (PAA) | 0.2% (2000 ppm) solution | 12 minutes for sterilization of instruments[7] | Highly biocidal and effective in the presence of organic material[7]. Decomposes into harmless byproducts (acetic acid, water, and oxygen)[8]. |
B. Thermal Inactivation (Autoclaving)
Autoclaving uses high-pressure steam to sterilize solid and liquid waste, rendering it biologically inert. It is the preferred method for contaminated labware, media, and other solid waste.
Methodology for Autoclaving Waste:
-
Place waste in an autoclavable biohazard bag. Do not overfill the bag.
-
Add a small amount of water to solid waste to facilitate steam generation.
-
Loosely close the bag to allow for steam penetration.
-
Place the bag in a secondary, leak-proof, and autoclavable container.
-
Include a chemical indicator strip with each load to verify that the proper temperature was reached.
-
Select the appropriate autoclave cycle based on the waste type (see Table 2).
-
Once the cycle is complete and the pressure has returned to zero, carefully open the autoclave and allow the contents to cool before handling.
-
The autoclaved waste can now be disposed of in the regular laboratory trash, as per institutional guidelines.
Table 2: Standard Autoclave Cycle Parameters
| Cycle Type | Temperature | Pressure | Minimum Dwell Time | Typical Load |
| Gravity Displacement | 121°C (250°F) | 15-20 psi | 30-60 minutes | Unwrapped goods, glassware, liquid waste[9][10] |
| Pre-Vacuum | 132°C (270°F) | 28-30 psi | 4 minutes | Wrapped instruments, porous materials (e.g., animal bedding)[9][11] |
| Liquids | 121°C (250°F) | 15-20 psi | 15-30 minutes (volume dependent) | Culture media, buffers, and other liquid solutions[9][12] |
Note: Dwell times for liquid loads are volume-dependent and should be increased for larger volumes to ensure the liquid reaches the target temperature.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
By implementing these procedures, researchers and drug development professionals can ensure the safe and compliant disposal of investigational anti-MRSA agents, protecting both their immediate laboratory environment and the wider community.
References
- 1. uwo.ca [uwo.ca]
- 2. www1.wellesley.edu [www1.wellesley.edu]
- 3. uwo.ca [uwo.ca]
- 4. Instrument Sterilizing Solution, 2% Glutaraldehyde, 4 L, Item #14356 - First Aid Kit Express [firstaidkitexpress.com]
- 5. kinesiology.acadiau.ca [kinesiology.acadiau.ca]
- 6. suprememed.com [suprememed.com]
- 7. Peracetic Acid Sterilization | Infection Control | CDC [cdc.gov]
- 8. psdocs.spes.vt.edu [psdocs.spes.vt.edu]
- 9. consteril.com [consteril.com]
- 10. celitron.com [celitron.com]
- 11. Guide to Steam Sterilization Cycles | Knowledge Center [steris.com]
- 12. tuttnauer.com [tuttnauer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
